Iodosulfuron Methyl ester-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14IN5O6S |
|---|---|
Molecular Weight |
510.28 g/mol |
IUPAC Name |
methyl 4-iodo-2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22)/i3D3 |
InChI Key |
VWGAYSCWLXQJBQ-HPRDVNIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Iodosulfuron Methyl ester-d3
This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for Iodosulfuron Methyl ester-d3. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation.
Introduction
Iodosulfuron-methyl is a potent sulfonylurea herbicide that functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The deuterated analogue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. The introduction of a stable isotope label allows for the differentiation of the administered compound from its endogenous or environmental counterparts. This guide outlines a plausible synthetic pathway and purification protocol for this compound, based on established sulfonylurea synthesis methodologies and deuterium (B1214612) labeling techniques.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process, culminating in the formation of the sulfonylurea bridge and the introduction of the deuterated methyl ester. A general approach involves the reaction of a sulfonamide with an isocyanate.[1][2] The key step for isotope labeling is the esterification of the carboxylic acid precursor with a deuterated methyl source.
The overall synthetic workflow can be broken down into three main stages:
-
Synthesis of the Sulfonamide Intermediate: Preparation of 2-(aminosulfonyl)-4-iodobenzoic acid.
-
Synthesis of the Triazine Intermediate: Preparation of 2-isocyanato-4-methoxy-6-methyl-1,3,5-triazine.
-
Final Coupling and Deuterated Esterification: Reaction of the two intermediates to form the sulfonylurea, followed by esterification with a deuterated reagent to yield the final product.
A crucial intermediate in the synthesis of the sulfonamide portion is 6-iodosaccharin, which can be prepared from 6-aminosaccharin.[3]
Experimental Protocols
3.1. Synthesis of Methyl 2-(aminosulfonyl)-4-iodobenzoate (Sulfonamide Intermediate)
A plausible route to the sulfonamide intermediate involves the synthesis of 2-(chlorosulfonyl)-4-iodobenzoic acid followed by amination.
-
Step 1: Synthesis of 2-(chlorosulfonyl)-4-iodobenzoic acid: 4-Iodo-2-sulfobenzoic acid is treated with thionyl chloride or a similar chlorinating agent to convert the sulfonic acid to a sulfonyl chloride.
-
Step 2: Amination: The resulting 2-(chlorosulfonyl)-4-iodobenzoic acid is carefully reacted with ammonia (B1221849) in an appropriate solvent to form 2-(aminosulfonyl)-4-iodobenzoic acid.
-
Step 3: Non-deuterated Esterification (for comparison): For the synthesis of the non-deuterated analogue, the carboxylic acid is esterified using methanol (B129727) under acidic conditions.
3.2. Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) (Triazine Intermediate)
This intermediate is a common building block for sulfonylurea herbicides. Its synthesis typically starts from cyanuric chloride.
3.3. Final Coupling and Deuterated Esterification
-
Step 1: Formation of the Sulfonylurea Linkage: 2-(Aminosulfonyl)-4-iodobenzoic acid is reacted with 2-isocyanato-4-methoxy-6-methyl-1,3,5-triazine. This reaction is typically carried out in an aprotic solvent in the presence of a base.
-
Step 2: Deuterated Esterification: The resulting carboxylic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic acid, is then esterified using a deuterated methyl source. A common and effective method is the reaction of the carboxylic acid with trideuteriomethyl iodide (CD3I) in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF.[4] Alternatively, deuterated methanol (CD3OD) can be used under acidic catalysis.[5]
Detailed Protocol for Deuterated Esterification:
-
To a solution of 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trideuteriomethyl iodide (CD3I) (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Analysis
The crude product is purified using column chromatography on silica (B1680970) gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (B92381).
Purification Protocol:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analytical methods for iodosulfuron-methyl often employ solid-phase extraction (SPE) for sample cleanup, followed by HPLC-UV or LC-MS for quantification.[6][7] These methods can be directly applied to the deuterated analogue.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and purities reported for analogous sulfonylurea syntheses and deuteration reactions.[7][8][9][10]
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 60-75% | Gravimetric |
| Purity | >98% | HPLC-UV, LC-MS |
| Deuterium Incorporation | >99% | ¹H NMR, Mass Spectrometry |
| Molecular Weight | 516.32 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 150-155 °C | Differential Scanning Calorimetry (DSC) |
Visualization of Workflow
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key steps.
References
- 1. researchgate.net [researchgate.net]
- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 3. CN110156714B - Preparation method of iodosulfuron-methyl sodium intermediate - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Deuterated Iodosulfuron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Iodosulfuron, with a specific focus on the anticipated characteristics of its deuterated analogue. While empirical data on deuterated Iodosulfuron is not yet publicly available, this document extrapolates its expected properties based on the well-established principles of kinetic isotope effects and the known data of its non-deuterated form, Iodosulfuron-methyl-sodium. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of the herbicide's mechanism of action and a general experimental workflow. The aim is to equip researchers and professionals in drug and agrochemical development with the foundational knowledge needed to explore the potential advantages of deuterating Iodosulfuron.
Introduction
Iodosulfuron is a post-emergence herbicide belonging to the sulfonylurea chemical class, typically formulated as its methyl-sodium salt.[1][2][3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in targeted plant species.[3][5][6] The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a recognized strategy in medicinal and agrochemical science to modulate a molecule's metabolic profile.[7][8][9] This modification can lead to significant changes in physicochemical properties due to the kinetic isotope effect, potentially enhancing the compound's stability, efficacy, and safety.[10] This guide synthesizes the known physicochemical data for Iodosulfuron and provides a scientifically grounded projection of the properties of deuterated Iodosulfuron.
Physicochemical Data of Iodosulfuron
The following tables present a summary of the reported physicochemical properties for Iodosulfuron, predominantly for the Iodosulfuron-methyl-sodium form.
Table 1: General and Chemical Properties of Iodosulfuron-methyl-sodium
| Property | Value |
| Molecular Formula | C₁₄H₁₃IN₅NaO₆S[11] |
| Molecular Weight | 529.2 g/mol [11] |
| Melting Point | 152 °C[4][11] |
| pKa (at 20 °C) | 3.22[11] |
| Physical Appearance | Off-White to Pale Beige Crystalline Powder[4][11] |
Table 2: Solubility Data for Iodosulfuron-methyl-sodium at 20 °C
| Solvent | Solubility (g/L) | pH (for aqueous solutions) |
| Water | 0.16 | 5[4][11][12] |
| Water | 25.0 | 7[4][11][12] |
| Water | 65.0 | 9[4][11][12] |
| Acetonitrile (B52724) | 52 | N/A[11] |
| Ethyl acetate | 23 | N/A[11] |
| n-Heptane | 0.001 | N/A[11] |
| Methanol (B129727) | 12 | N/A[11] |
| 2-Propanol | 4.4 | N/A[11] |
| Toluene | 2.1 | N/A[11] |
Table 3: Partition Coefficient and Stability of Iodosulfuron-methyl-sodium
| Property | Value | Conditions |
| Log P (Octanol/Water) | 1.07 | pH 5[4] |
| Log P (Octanol/Water) | -0.70 | pH 7[4] |
| Log P (Octanol/Water) | -1.22 | pH 9[4] |
| Stability in Water | Half-life > 365 days | At pH 7, protected from light[13] |
| Storage Stability | Stable for 24-28 months | In deep-frozen cereal matrix samples[14] |
Projected Physicochemical Properties of Deuterated Iodosulfuron
While direct experimental data for deuterated Iodosulfuron is not available in the current literature, the impact of deuterium substitution on molecular properties is well-understood.[7][8][15][16]
-
Kinetic Isotope Effect : The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[9] This increased bond strength raises the activation energy for reactions that involve breaking this bond, thereby slowing the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect.[9] In the context of Iodosulfuron, this could result in a reduced rate of metabolic breakdown in target plants and the environment, potentially leading to enhanced bio-efficacy and longer persistence.
-
Melting and Boiling Points : A slight increase in the melting and boiling points of deuterated Iodosulfuron can be anticipated due to its higher molecular mass and altered intermolecular forces.
-
pKa : The replacement of hydrogen with deuterium can subtly influence a molecule's acidity or basicity, which would manifest as a minor shift in its pKa value.
-
Solubility and Partition Coefficient (Log P) : Although typically not subject to dramatic changes, the alterations in polarity and hydrogen bonding capabilities upon deuteration may cause small differences in solubility and lipophilicity.
Key Experimental Protocols
The accurate characterization of physicochemical properties requires rigorous and standardized experimental methods. The following protocols are applicable for the analysis of Iodosulfuron and its deuterated analogues.
Determination of the Octanol-Water Partition Coefficient (K_ow_)
The octanol-water partition coefficient is a critical measure of a compound's lipophilicity.[5]
-
Preparation of Phases : Prepare mutually saturated solutions of n-octanol and water.
-
Sample Preparation : Dissolve a precisely weighed amount of the test compound in the aqueous phase to achieve a known concentration.
-
Partitioning : In a suitable vessel, combine equal volumes of the n-octanol and aqueous phases containing the test compound.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached.
-
Phase Separation : Centrifuge the mixture to ensure a clean separation of the two phases.
-
Concentration Analysis : Determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Calculation : The K_ow_ is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_ow_ or log P).[5]
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for evaluating the stability of Iodosulfuron under various environmental conditions.[13][17][18][19]
-
Sample Incubation : Prepare solutions of Iodosulfuron in relevant aqueous buffers (e.g., pH 5, 7, and 9). For photostability testing, use quartz containers. Incubate the solutions under controlled conditions of temperature and light.
-
Time-Point Sampling : At predetermined intervals, collect aliquots from the incubated solutions.
-
HPLC Analysis :
-
Mobile Phase : A common mobile phase is a gradient or isocratic mixture of acetonitrile and water or methanol and water.[20]
-
Stationary Phase : A C18 reversed-phase column is typically employed.
-
Detection : Utilize a UV detector set to an appropriate wavelength or a mass spectrometer (LC-MS) for more sensitive detection and identification of any degradation products.[17][20]
-
-
Quantification : Construct a calibration curve from standard solutions of known concentrations to quantify the amount of Iodosulfuron remaining at each time point.[20]
-
Kinetic Analysis : Plot the concentration of Iodosulfuron as a function of time to determine the degradation kinetics and calculate the compound's half-life (t₁/₂) under the tested conditions.
Visualizations: Pathways and Workflows
Iodosulfuron's Mechanism of Action
The diagram below illustrates how Iodosulfuron inhibits the acetolactate synthase (ALS) enzyme, thereby disrupting the biosynthesis of essential branched-chain amino acids in susceptible plants.
References
- 1. Iodosulfuron-methyl-sodium (Ref: AE F115008) [sitem.herts.ac.uk]
- 2. Iodosulfuron [sitem.herts.ac.uk]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Iodosulfuron-methyl-sodium [drugfuture.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium and its impact on living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. youtube.com [youtube.com]
- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodosulfuron methyl sodium CAS#: 144550-36-7 [m.chemicalbook.com]
- 12. Iodosulfuron methyl sodium | 144550-36-7 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bayer.com [bayer.com]
- 15. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Heavy water - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. mhlw.go.jp [mhlw.go.jp]
Stability and Storage of Iodosulfuron Methyl Ester-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Iodosulfuron Methyl ester-d3. Due to the limited availability of public stability data for the deuterated isotopologue, this guide leverages extensive studies conducted on its non-deuterated counterpart, Iodosulfuron-methyl. The structural similarity suggests that the stability profile of this compound will closely mirror that of Iodosulfuron-methyl. Any potential variations due to the kinetic isotope effect are generally considered to be minor for this type of substitution.
General Storage Recommendations
For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture. While specific temperature requirements are typically provided on the Certificate of Analysis, general guidance for related compounds suggests storage in a cool, dry place. For solutions of Iodosulfuron-methyl-sodium in acetonitrile, storage at or below -10°C is recommended.
Chemical Stability Profile
Iodosulfuron-methyl is a moderately stable compound, with its degradation being significantly influenced by pH, temperature, and exposure to light.
Hydrolytic Stability
The hydrolysis of Iodosulfuron-methyl is highly dependent on the pH of the aqueous solution. It is most stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic and strongly alkaline environments. The primary degradation pathway involves the cleavage of the sulfonylurea bridge.
Table 1: Hydrolysis Half-life of Iodosulfuron-methyl at Various pH Levels
| pH | Temperature (°C) | Half-life (t½) in days |
| 4 | 20 | 4 |
| 7 | 20 | >300 (extrapolated) |
| 9 | 20 | >300 (extrapolated) |
Data extrapolated from studies on Iodosulfuron-methyl-sodium.
Photostability
Iodosulfuron-methyl is susceptible to degradation upon exposure to light. Photodegradation in aqueous solutions can occur through various mechanisms, including cleavage of the sulfonylurea bridge and modifications to the phenyl and triazine rings. In soil, the photolytic half-life is considerably shorter.
Table 2: Photodegradation of Iodosulfuron-methyl
| Medium | Condition | Half-life (t½) in days |
| Aqueous Solution | Simulated Sunlight | 49-50 |
| Soil Surface | Not specified | ~1 |
Thermal Stability
Limited public data is available on the comprehensive thermal degradation of Iodosulfuron-methyl. However, studies on related herbicidal ionic liquids containing Iodosulfuron-methyl indicate good stability at ambient temperatures (e.g., 25°C for over 6 months). Accelerated degradation is observed at elevated temperatures (e.g., 75°C).
Experimental Protocols
The following are representative experimental protocols used to assess the stability of Iodosulfuron-methyl, which are applicable for designing studies for this compound.
Hydrolysis Study Protocol
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) using standard buffer systems (e.g., acetate, phosphate, borate).
-
Sample Preparation: Dissolve a known concentration of Iodosulfuron-methyl in each buffer solution. The final concentration should be within the linear range of the analytical method.
-
Incubation: Store the solutions in the dark at a constant temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining Iodosulfuron-methyl in each aliquot using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Data Analysis: Determine the degradation kinetics and calculate the half-life (t½) at each pH level.
Photostability Study Protocol
-
Sample Preparation: Prepare a solution of Iodosulfuron-methyl in a photolytically transparent solvent (e.g., water or acetonitrile/water).
-
Light Exposure: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with a defined spectral distribution and intensity. A dark control sample, protected from light, should be run in parallel.
-
Incubation: Maintain a constant temperature during the exposure period.
-
Sampling: At specified time points, take samples from both the exposed and dark control solutions.
-
Analysis: Quantify the concentration of Iodosulfuron-methyl in each sample using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Compare the degradation in the light-exposed sample to the dark control to determine the rate of photodegradation and calculate the photolytic half-life.
Logical Relationships in Stability Assessment
The stability of this compound is governed by a set of interconnected factors. The following diagram illustrates the logical workflow for assessing and ensuring the stability of the compound.
An In-depth Technical Guide to the Degradation Pathways of Iodosulfuron Methyl Ester-d3 in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Iodosulfuron Methyl ester in soil, with a specific focus on its deuterated (d3) analogue. The information presented herein is curated from scientific literature and regulatory documents to support environmental fate assessments and research activities. This guide details the principal transformation routes, degradation kinetics, and key metabolites. It also outlines the standard experimental protocols for conducting soil metabolism studies and the analytical methodologies required for the quantification of the parent compound and its degradation products.
Introduction to Iodosulfuron Methyl Ester
Iodosulfuron Methyl ester is a post-emergence herbicide belonging to the sulfonylurea chemical class. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants. Understanding its environmental fate, particularly its degradation in soil, is paramount for assessing its ecological impact and ensuring its safe use in agriculture. The deuterated version, Iodosulfuron Methyl ester-d3, is often used as an internal standard in analytical studies for accurate quantification. While its chemical behavior is similar to the non-deuterated form, the isotopic labeling can potentially influence its degradation kinetics.
Degradation of Iodosulfuron Methyl Ester in Soil
Iodosulfuron Methyl ester undergoes relatively rapid degradation in soil under aerobic conditions, primarily through microbial activity and chemical hydrolysis. The rate of degradation is influenced by various soil properties such as pH, organic matter content, moisture, and temperature.
Principal Degradation Pathways
The degradation of Iodosulfuron Methyl ester in soil proceeds through several key transformation reactions:
-
Cleavage of the Sulfonylurea Bridge: This is a major degradation pathway, leading to the formation of two primary metabolites: a sulfonamide derivative of the phenyl ring and an amino derivative of the triazine ring. This cleavage is often microbially mediated but can also occur via chemical hydrolysis, particularly in acidic soils.
-
O-Demethylation: The methoxy (B1213986) group on the triazine ring can be demethylated to a hydroxyl group. This is a common metabolic reaction in soil microorganisms.
-
Hydrolysis of the Methyl Ester: The methyl ester group on the phenyl ring can be hydrolyzed to a carboxylic acid.
-
Deiodination: The iodine atom on the phenyl ring can be reductively removed, although this is generally considered a minor pathway.
These primary transformations can be followed by further degradation and eventual mineralization to carbon dioxide.
Major Metabolites
Several key metabolites have been identified in soil degradation studies of Iodosulfuron Methyl ester:
-
Metsulfuron-methyl: Formed through the deiodination of the parent compound. It is also a registered herbicide and can be persistent in soil.
-
Methyl-2-(aminosulfonyl)benzoate: A product of the cleavage of the sulfonylurea bridge.
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) (AMMT): The other product resulting from the cleavage of the sulfonylurea bridge.
-
Saccharin: Formed through further degradation of the phenylsulfonamide portion.
-
Carboxylic acid derivative: Resulting from the hydrolysis of the methyl ester group of the parent compound.
Degradation of this compound: The Kinetic Isotope Effect
The primary degradation pathways are the cleavage of the sulfonylurea bridge and O-demethylation, neither of which directly involves the methyl ester C-H bonds. Therefore, a significant primary KIE is not expected for these major degradation routes. However, the hydrolysis of the methyl ester group, a secondary degradation pathway, would be subject to a secondary KIE. This might lead to a slightly slower formation of the corresponding carboxylic acid metabolite from the d3 analogue compared to the non-deuterated compound. Overall, the primary degradation rate (DT50) of this compound is expected to be very similar to that of the non-deuterated form, as the major degradation pathways do not involve the cleavage of a C-D bond in the rate-determining step.
Quantitative Data on Degradation
The degradation kinetics of Iodosulfuron Methyl ester and its major metabolite, Metsulfuron-methyl, have been investigated in various soil types under laboratory conditions. The dissipation of Iodosulfuron Methyl ester generally follows first-order kinetics.
| Compound | Soil Type | DT50 (days) | Conditions | Reference |
| Iodosulfuron-methyl-sodium | 9 different soils | 0.8 - 3.3 | Aerobic | [1] |
| Iodosulfuron-methyl-sodium | 2 different soils | 14 - 28 | Anaerobic | [1] |
| Iodosulfuron-methyl | Loam 1 | 7.17 - 38.24 | Aerobic, dependent on application rate | [2] |
| Iodosulfuron-methyl | Loamy Sand | 30 - 40 | Aerobic | [3] |
| Metsulfuron-methyl | 9 different soils | 21 - 78 | Aerobic | [1] |
| Metsulfuron-methyl | Soil from oil palm plantation | 6.3 - 7.9 | Field conditions | [4][5] |
| Metsulfuron-methyl | Clay loam | 14 - 105 | Field conditions | [6] |
Table 1: Summary of DT50 Values for Iodosulfuron Methyl Ester and its Metabolite Metsulfuron-methyl in Soil.
| Metabolite | Maximum Concentration (% of Applied) | Time to Reach Maximum (days) | Soil Type | Reference |
| Metsulfuron-methyl | Not specified, but identified as a major degradation product. | Not specified | 9 different soils | [1] |
| Metsulfuron-methyl | Higher amounts formed in green compost amended soil. | Not specified | Agricultural soil | |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) | Identified as a major transformation product. | Not specified | Not specified | [1] |
Table 2: Formation of Major Metabolites of Iodosulfuron Methyl Ester in Soil.
Experimental Protocols
Aerobic Soil Metabolism and Degradation Study (based on OECD Guideline 307)
This protocol outlines a typical laboratory experiment to determine the rate and pathway of aerobic degradation of Iodosulfuron Methyl ester in soil.
Objective: To determine the aerobic soil degradation rate (DT50) and identify major metabolites of [¹⁴C]-Iodosulfuron Methyl ester.
Materials:
-
Freshly collected agricultural soil, sieved (<2 mm).
-
[¹⁴C]-Iodosulfuron Methyl ester (labeled in the phenyl or triazine ring).
-
Analytical standards of Iodosulfuron Methyl ester and its potential metabolites.
-
Incubation vessels (e.g., biometer flasks) with traps for CO₂ and volatile organic compounds.
-
Controlled environment chamber (20 ± 2 °C, in darkness).
-
Extraction solvents (e.g., acetonitrile (B52724), methanol (B129727), water).
-
Analytical instrumentation (LSC, HPLC-UV/RADIO, LC-MS/MS).
Procedure:
-
Soil Characterization: Analyze the soil for texture, pH, organic carbon content, and microbial biomass.
-
Preparation of Soil Samples: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil for several days to allow microbial activity to stabilize.
-
Application of Test Substance: Apply [¹⁴C]-Iodosulfuron Methyl ester to the soil samples at a rate equivalent to the recommended field application rate. Prepare control samples without the test substance.
-
Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 °C) for up to 120 days.[7] Maintain aerobic conditions by periodically flushing with air. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
-
Sampling: Collect duplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples with a suitable solvent or series of solvents (e.g., acetonitrile/water mixture) using techniques like shaking or sonication.
-
Analysis:
-
Quantify the total radioactivity in the extracts and soil residues by Liquid Scintillation Counting (LSC).
-
Profile the parent compound and its metabolites in the extracts using High-Performance Liquid Chromatography with UV and radioactivity detectors (HPLC-UV/RADIO).
-
Identify and confirm the structure of metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the trapped ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the parent compound using appropriate kinetic models (e.g., first-order kinetics). Determine the concentration of major metabolites over time.
Analytical Method for Quantification in Soil
Objective: To quantify residues of Iodosulfuron Methyl ester and its major metabolites in soil extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
Extraction and Clean-up:
-
Extraction: Extract a 10 g soil sample with 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) by shaking for 30 minutes.
-
Centrifugation: Centrifuge the extract and collect the supernatant.
-
Clean-up (if necessary): For cleaner samples, a solid-phase extraction (SPE) step can be employed. Pass the supernatant through a C18 SPE cartridge. Elute the analytes with methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the parent compound and each metabolite.
Visualizations
Caption: Proposed degradation pathway of Iodosulfuron Methyl Ester in soil.
Caption: Workflow for an aerobic soil metabolism study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic isotope effect in the metabolic demethylation of temazepam - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic isotope effect study of N-6 methyladenosine chemical demethylation in bicarbonate-activated peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 7. 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829) [sitem.herts.ac.uk]
Technical Guide: Analysis of Iodosulfuron-Methyl-Ester and its Metabolites in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolites of Iodosulfuron-methyl-ester in environmental samples, detailing analytical methodologies for their quantification and outlining the primary degradation pathways. This document is intended to serve as a valuable resource for professionals involved in environmental monitoring, pesticide analysis, and related fields.
Introduction
Iodosulfuron-methyl-ester is a widely used sulfonylurea herbicide for the control of broadleaf weeds and grasses in cereal crops.[1] Understanding its environmental fate, including the formation and persistence of its metabolites, is crucial for assessing its potential ecological impact. This guide summarizes key findings on the degradation of Iodosulfuron-methyl-ester and provides detailed protocols for the analysis of its metabolites in environmental matrices.
Degradation Pathways of Iodosulfuron-Methyl-Ester
Iodosulfuron-methyl-ester undergoes degradation in the environment through various biotic and abiotic processes, including hydrolysis, photolysis, and microbial metabolism.[2][3] The primary degradation pathways involve the cleavage of the sulfonylurea bridge, demethylation, and modifications to the triazine and phenyl rings.
Several key metabolites have been identified in environmental samples. One of the major transformation products is Metsulfuron-methyl (B1676535) , formed through the deiodination of the parent compound.[4] Another significant metabolite is 4-methoxy-6-methyl-1,3,5-triazin-2-amine , which results from the cleavage of the sulfonylurea bridge.[2][3] Other identified transformation products include hydroxylated and demethylated derivatives.
The following diagram illustrates the major degradation pathways of Iodosulfuron-methyl-ester.
Caption: Major degradation pathways of Iodosulfuron-methyl-ester in the environment.
Quantitative Analysis of Metabolites
The accurate quantification of Iodosulfuron-methyl-ester and its metabolites in environmental samples is essential for risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose, often employing a deuterated internal standard such as Iodosulfuron-methyl-ester-d3 for accurate quantification.
The following table summarizes quantitative data from a study on water samples collected from the Vistula River in Toruń, Poland.[5]
| Compound | Sample | Concentration (ng/L) |
| Iodosulfuron-methyl-ester | Water A | 12.3 ± 0.5 |
| Water B | 15.1 ± 0.6 | |
| Metabolite (unspecified) | Water A | 3.2 ± 0.2 |
| Water B | 4.5 ± 0.3 |
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of Iodosulfuron-methyl-ester and its metabolites from environmental samples, based on established protocols.[5][6][7]
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (1 g, 6 mL) by passing 6 mL of methanol (B129727) followed by 6 mL of water.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 3 mL of methanol.
-
Concentration: Evaporate the eluate to dryness and reconstitute the residue in a small volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.
Sample Preparation: Extraction from Soil Samples[6]
-
Extraction: Extract a 50 g soil sample with 100 mL of a 4:1 (v/v) mixture of acetonitrile (B52724) and 0.02 mol/L triethylamine (B128534) solution by shaking for 20 minutes.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Repeat Extraction: Repeat the extraction step with another 100 mL of the extraction solvent.
-
Evaporation: Combine the extracts and evaporate to dryness using a rotary evaporator.
-
Reconstitution: Dissolve the residue in 20 mL of 0.01 mol/L formic acid in water.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with ethyl acetate (B1210297).
-
Final Preparation: Evaporate the ethyl acetate phase to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis[5]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.6 µm, 100 Å, 100 x 3.0 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Use of Iodosulfuron-Methyl-Ester-d3 as an Internal Standard
For accurate quantification, a deuterated internal standard, such as Iodosulfuron-methyl-ester-d3, is added to the samples before extraction. This stable isotope-labeled standard co-elutes with the target analyte but is distinguished by its higher mass in the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte concentration in the sample, effectively compensating for matrix effects and variations in extraction recovery.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of Iodosulfuron-methyl-ester and its metabolites in environmental samples.
Caption: General workflow for the analysis of Iodosulfuron-methyl-ester metabolites.
References
- 1. Iodosulfuron-methyl-sodium (Ref: AE F115008) [sitem.herts.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Iodosulfuron Methyl ester-d3 CAS number and molecular weight
An In-Depth Technical Guide to Iodosulfuron Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated form of Iodosulfuron Methyl ester, a potent sulfonylurea herbicide. Its primary application in research and analytical chemistry is as an internal standard for the accurate quantification of iodosulfuron-methyl residues in various environmental and biological matrices. This technical guide provides comprehensive information on the physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies related to Iodosulfuron Methyl ester and its deuterated analog. Detailed experimental protocols and quantitative data are presented to support research and development activities.
Core Compound Information
This compound serves as a stable isotope-labeled internal standard, crucial for precise quantification in mass spectrometry-based analytical methods.
| Identifier | Value | Source(s) |
| Compound Name | This compound | N/A |
| Synonyms | 4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-benzoic Acid Methyl Ester-d3; Iodosulfuron-methyl-d3 | [1][2][3] |
| CAS Number | 144550-06-1 (unlabeled) | [1] |
| Molecular Formula | C₁₄H₁₁D₃IN₅O₆S | [1][2][4] |
| Molecular Weight | 510.28 g/mol | [1][2][4] |
Mechanism of Action
Iodosulfuron-methyl is a selective, post-emergence herbicide that belongs to the sulfonylurea class. Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4][5][6]
Signaling Pathway of ALS Inhibition
The ALS enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4] By blocking this enzyme, iodosulfuron-methyl halts the production of these essential amino acids, which are vital for protein synthesis and overall plant growth. This inhibition leads to the cessation of cell division in the growing points of susceptible weeds, ultimately resulting in their death.[3]
Caption: Mechanism of action of Iodosulfuron-methyl via inhibition of the ALS enzyme.
Metabolic and Degradation Pathways
The environmental fate and metabolism of iodosulfuron-methyl are influenced by both biotic and abiotic factors.
In Mammals: Metabolism in mammals primarily occurs through two main pathways:
-
Hydrolysis: The methylester of the benzoic acid function is hydrolyzed.[7]
-
O-demethylation: Demethylation occurs at the 1,3,5-triazine (B166579) ring.[7]
In Soil and Water (Environmental Degradation): Degradation in the environment proceeds through several mechanisms:
-
Biodegradation: Soil microorganisms play a significant role in the dissipation of the herbicide.[8]
-
Chemical Degradation: Abiotic processes such as hydrolysis and photolysis contribute to its breakdown.[1][9][10] The main degradation pathways include:
Caption: Metabolic and environmental degradation pathways of Iodosulfuron-methyl.
Experimental Protocols & Analytical Methods
The quantification of iodosulfuron-methyl residues is critical for environmental monitoring and food safety. This compound is the ideal internal standard for these analyses, correcting for matrix effects and variations in sample preparation and instrument response.
General Protocol for Residue Analysis in Soil
This protocol outlines a common method for the extraction and quantification of iodosulfuron-methyl residues from soil samples using LC-MS/MS.[11]
1. Extraction:
-
Weigh a representative sample of soil (e.g., 20 g).
-
Extract the residues with a solution of acetonitrile (B52724) and 0.02 mol/L triethylamine (B128534) (4:1, v/v).
-
Shake vigorously and centrifuge to separate the solid and liquid phases.
-
Collect the supernatant and evaporate to dryness.
2. Clean-up (Liquid-Liquid Extraction):
-
Reconstitute the residue in acidified water (e.g., 0.01 mol/L formic acid).
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) containing 0.01 mol/L formic acid.
-
Combine the organic phases and evaporate to dryness.
3. Quantification (LC-MS/MS):
-
Reconstitute the final residue in a suitable solvent mixture (e.g., acetonitrile/water, 1:1, v/v).
-
Spike the final extract with a known concentration of this compound internal standard before injection.
-
Inject the sample into an LC-MS/MS system for separation and detection.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]
Caption: General workflow for Iodosulfuron-methyl residue analysis in soil.
Quantitative Data
The following tables summarize key quantitative data from various validation and environmental studies.
Table 1: Analytical Method Performance
| Matrix | Method | Limit of Quantification (LOQ) | Mean Recovery (%) | Source(s) |
| Soil | LC-MS/MS | 0.02 µg/kg | 74 - 100 | [11] |
| Surface Water | HPLC/UV | 0.1 µg/L | 92 - 103 | [12] |
| Drinking Water | HPLC/UV | 0.1 µg/L | 79 - 92 | [12] |
| Wheat Grain | GC-MSD | 0.01 mg/kg | N/A | [1] |
| Wheat Straw | GC-MSD | 0.05 mg/kg | N/A | [1] |
Table 2: Physicochemical & Environmental Properties
| Parameter | Value | Conditions | Source(s) |
| Log Kₒw | Values are adjustable by forming ionic liquids; can be brought into the "safe zone" (0-3) from the sodium salt's baseline. | 25 °C | [4][13] |
| Water Solubility | pH-dependent: 20 mg/L (pH 4), 25 g/L (pH 7), 65 g/L (pH 9) | N/A | [14] |
| Soil Half-life (DT₅₀) | 5 to 190 days | Acidic or neutral soils | [9] |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of its non-labeled counterpart in complex matrices. Understanding the core properties, mechanism of action, and analytical methodologies of iodosulfuron-methyl is essential for researchers in environmental science, agricultural chemistry, and toxicology. The data and protocols provided in this guide serve as a comprehensive resource to facilitate advanced research and ensure data integrity in residue analysis.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodosulfuron-methyl-sodium (Ref: AE F115008) [sitem.herts.ac.uk]
- 6. Iodosulfuron [sitem.herts.ac.uk]
- 7. bayer.com [bayer.com]
- 8. researchgate.net [researchgate.net]
- 9. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.core.ac.uk [files.core.ac.uk]
Spectral Data Analysis of Iodosulfuron Methyl ester-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Iodosulfuron Methyl ester-d3. Due to the limited availability of spectral data for the deuterated isotope, this guide presents data for the parent compound, Iodosulfuron-methyl, and provides extrapolated expectations for the d3-labeled variant. All data is presented to facilitate research and development in agrochemicals and related fields.
Spectroscopic Data
The following sections detail the NMR and MS spectral data. The data for the deuterated compound are predicted based on the non-deuterated analogue and established principles of isotope effects in spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium (B1214612) labeling in this compound is on the methyl ester group. This substitution will result in the disappearance of the corresponding proton signal in ¹H NMR and a characteristic triplet (due to C-D coupling) with a slightly shifted resonance in ¹H-decoupled ¹³C NMR.
¹H NMR Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| ~8.5 | multiplet | 1 | Aromatic-H | Data extrapolated from Iodosulfuron-methyl sodium salt.[1] |
| ~7.9 | doublet | 1 | Aromatic-H | Data extrapolated from Iodosulfuron-methyl sodium salt.[1] |
| ~7.3 | doublet | 1 | Aromatic-H | Data extrapolated from Iodosulfuron-methyl sodium salt.[1] |
| ~3.9 | singlet | 3 | Methoxy-H (on triazine ring) | Data extrapolated from Iodosulfuron-methyl sodium salt.[1] |
| ~2.4 | singlet | 3 | Methyl-H (on triazine ring) | Data extrapolated from Iodosulfuron-methyl sodium salt.[1] |
| Absent | - | 0 | Ester-CD₃ | The corresponding singlet at ~3.9 ppm for the non-deuterated ester is absent.[1] |
¹³C NMR Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~178.0 | C=O (Urea) | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~170.2 | C (Triazine) | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~167.1 | C=O (Ester) | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~164.6 | C (Triazine) | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~153.8 | C (Triazine) | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~136.0 - ~128.8 | Aromatic-C | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~96.9 | C-I | Data extrapolated from a metabolite of Iodosulfuron-methyl. |
| ~55.2 | Methoxy-C | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
| ~53.2 | Ester-CD₃ | Expected to be a multiplet with a slightly different chemical shift compared to the non-deuterated analog. |
| ~25.1 | Methyl-C | Data extrapolated from a metabolite of Iodosulfuron-methyl.[2] |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to proceed via electrospray ionization (ESI), likely in positive ion mode, yielding a prominent pseudomolecular ion [M+H]⁺. Tandem MS (MS/MS) would induce fragmentation, primarily at the sulfonylurea bridge, which is the most labile part of the molecule.
Predicted ESI-MS/MS Fragmentation Data for this compound
Molecular Formula: C₁₄H₁₁D₃IN₅O₆S Monoisotopic Mass: 510.99 Da
| m/z (Predicted) | Ion | Proposed Fragmentation Pathway |
| 511.99 | [M+H]⁺ | Protonated parent molecule |
| 348.98 | [C₈H₅D₃INO₃S]⁺ | Cleavage of the sulfonylurea bridge with loss of the triazine urea (B33335) moiety. |
| 182.08 | [C₆H₈N₅O₂]⁺ | Cleavage of the sulfonylurea bridge with charge retention on the triazine urea moiety. |
| 155.05 | [C₅H₆N₅O]⁺ | Further fragmentation of the triazine moiety. |
| 125.04 | [C₄H₄N₅]⁺ | Loss of methoxy (B1213986) group from the triazine fragment. |
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for sulfonylurea herbicides like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The solution should be clear and free of particulate matter. Filter if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 or 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography, such as acetonitrile (B52724) or methanol (B129727) with a small percentage of formic acid to promote protonation.[3][4]
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3][4]
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the ESI source in positive ion mode.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the fragmentation pattern.
-
Visualizations
The following diagrams illustrate the mechanism of action and a general workflow for the analysis of this compound.
References
- 1. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. epa.gov [epa.gov]
Technical Guide: Iodosulfuron Methyl Ester-d3 for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Iodosulfuron Methyl ester-d3 standards, their application in quantitative analysis, and detailed experimental protocols. This stable isotope-labeled internal standard is an essential tool for researchers requiring high accuracy and precision in the analysis of Iodosulfuron Methyl ester, a widely used herbicide.
Commercial Availability and Specifications
This compound is available from several reputable suppliers of analytical standards. While specific quantitative data such as purity and isotopic enrichment are lot-dependent and must be obtained from the supplier-provided Certificate of Analysis (CoA), the following table summarizes the key specifications and known commercial sources.
| Supplier | Product Name | Catalog Number (Example) | Molecular Formula | Molecular Weight | Unlabeled CAS No. | Notes |
| Clearsynth | This compound | CS-T-99196 | C₁₄H₁₁D₃IN₅O₆S | 510.28 | 144550-06-1 | Accompanied by a Certificate of Analysis.[1] |
| Santa Cruz Biotechnology | This compound | --- | C₁₄H₁₁D₃IN₅O₆S | 510.28 | 144550-06-1 | For research use only. Lot-specific data is on the CoA.[2] |
| MedChemExpress | This compound | --- | C₁₄H₁₁D₃IN₅O₆S | 510.28 | 144550-06-1 | Datasheet and handling instructions are available.[3] |
| LGC Standards | This compound | --- | --- | --- | --- | Available via custom synthesis. |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard in conjunction with mass spectrometry (MS) is based on the principle of isotope dilution. A known quantity of the deuterated standard is added to a sample prior to extraction and analysis. The deuterated standard is chemically identical to the native analyte and will therefore exhibit the same behavior during sample preparation and analysis, including any losses or matrix effects.[4] By measuring the ratio of the native analyte to the deuterated internal standard in the mass spectrometer, accurate quantification can be achieved, as the ratio remains constant regardless of sample losses.
Experimental Protocols
The following are detailed methodologies for the analysis of Iodosulfuron Methyl ester in various matrices, adapted for the use of this compound as an internal standard.
Analysis in Water Samples
This method is suitable for the determination of Iodosulfuron Methyl ester in surface and drinking water.
3.1.1. Sample Preparation and Extraction
-
Spiking: To a 1000 mL water sample, add a known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to achieve a final concentration appropriate for the expected analyte concentration range.
-
Acidification: Adjust the pH of the sample to 2.5 using phosphoric acid (2 N).[5][6]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.[5][6]
-
Pass the acidified water sample through the conditioned cartridge at a flow rate of 10-20 mL/min.[5]
-
Wash the glassware with 200 mL of ultrapure water and pass this through the cartridge.
-
Dry the cartridge by applying a vacuum for approximately 5 minutes.
-
Elute the analyte and the internal standard from the cartridge with 5 mL of methanol into a collection tube.[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness using a rotary evaporator with a water bath temperature of approximately 50°C.
-
Reconstitute the residue in 1.0 mL of acetonitrile (B52724)/water (1:1, v/v). This is the final solution for LC-MS/MS analysis.[5]
-
3.1.2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A suitable reversed-phase column, such as a Prodigy ODS (150 mm x 4.6 mm, 5 µm) or Nucleosil C18 (250 mm x 4 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid, is typically used. The exact gradient will depend on the column and system used.
-
Injection Volume: 4 µL.[5]
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Iodosulfuron Methyl ester and this compound.
Analysis in Soil Samples
This method is applicable for the determination of Iodosulfuron Methyl ester in soil.
3.2.1. Sample Preparation and Extraction
-
Spiking: To a representative soil sample (e.g., 50 g), add a known amount of this compound standard solution.
-
Extraction:
-
Add 100 mL of an extraction solvent mixture of acetonitrile and 0.02 mol/L triethylamine (B128534) (4:1, v/v) to the soil sample.[7]
-
Homogenize the sample using a high-speed blender (e.g., Ultraturrax).
-
Centrifuge the sample and collect the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in water acidified with 0.01 mol/L formic acid.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
Perform a liquid-liquid extraction of the aqueous residue with ethyl acetate (B1210297) containing 0.01 mol/L formic acid.[7]
-
Combine the ethyl acetate phases and evaporate to dryness.[7]
-
-
Final Solution:
-
Dissolve the final residue in a known volume of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
-
3.2.2. LC-MS/MS Analysis
The LC-MS/MS conditions will be similar to those described for water analysis, with potential modifications to the gradient to ensure separation from matrix components.
Diagrams
General Workflow for Sample Analysis using an Internal Standard
Caption: General workflow for quantitative analysis using an internal standard.
Isotope Dilution Mass Spectrometry Principle
Caption: The principle of isotope dilution mass spectrometry.
References
Methodological & Application
Application Note: Iodosulfuron Methyl Ester-d3 as an Internal Standard for the Quantification of Iodosulfuron Methyl Ester in Environmental Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the herbicide Iodosulfuron Methyl ester in various environmental matrices. The method utilizes a stable isotope-labeled internal standard, Iodosulfuron Methyl ester-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol outlines procedures for sample extraction from soil and water, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This method is intended for use by researchers, scientists, and professionals in the fields of environmental monitoring and drug development.
Introduction
Iodosulfuron Methyl ester is a widely used sulfonylurea herbicide for the control of broadleaf weeds and grasses in cereal crops.[1] Its presence in the environment is a matter of regulatory concern, necessitating sensitive and accurate analytical methods for its quantification in various matrices such as soil and water. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for such analyses due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision in quantitative LC-MS/MS analysis.[2][3] A deuterated internal standard, such as this compound, co-elutes with the target analyte and experiences similar ionization effects, thereby providing effective normalization for any variations during the analytical process.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the reliable quantification of Iodosulfuron Methyl ester.
Experimental Protocols
Materials and Reagents
-
Iodosulfuron Methyl ester (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Triethylamine
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iodosulfuron Methyl ester and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Iodosulfuron Methyl ester primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a concentration of 1 µg/mL.
Sample Preparation
-
To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution.
-
Acidify the sample to pH 3 with formic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.
-
To 10 g of homogenized soil, add a known amount of the this compound internal standard spiking solution.
-
Add 20 mL of a 4:1 (v/v) mixture of acetonitrile and 0.02 M triethylamine.[4]
-
Shake vigorously for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness.[4]
-
Reconstitute the residue in 10 mL of water acidified with 0.01 M formic acid.[4]
-
Perform a liquid-liquid extraction with 20 mL of ethyl acetate.[4]
-
Separate the organic layer and evaporate to dryness.[4]
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.[4]
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode, and the analytes are detected using Multiple Reaction Monitoring (MRM).
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 90% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iodosulfuron Methyl ester | 508.0 | 185.1 | 25 |
| Iodosulfuron Methyl ester | 508.0 | 154.1 | 30 |
| This compound | 511.0 | 188.1 | 25 |
| This compound | 511.0 | 154.1 | 30 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-labeled compound. The precursor ion is shifted by +3 Da due to the deuterium (B1214612) labels. The fragment ion containing the deuterated methyl group will also be shifted by +3 Da.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of Iodosulfuron Methyl ester.
Caption: Proposed fragmentation pathway for Iodosulfuron Methyl ester and its d3-analog.
References
Application Note: Quantitative Analysis of Iodosulfuron Methyl Ester in Environmental Samples by Isotope Dilution Mass Spectrometry (IDMS) using Iodosulfuron Methyl ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosulfuron-methyl is a widely used sulfonylurea herbicide for post-emergence control of broadleaf weeds and grasses in cereal crops. Its presence in the environment, particularly in soil and water, necessitates sensitive and accurate analytical methods for monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] This application note describes a robust and reliable method for the quantitative determination of Iodosulfuron Methyl ester in soil and water samples using Iodosulfuron Methyl ester-d3 as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of IDMS involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample at the beginning of the analytical process. The labeled standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, effectively compensating for matrix effects and variations in sample recovery.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a primary ratio method that relies on the measurement of the isotopic ratio of the analyte to an isotopically enriched internal standard. By adding a known amount of the labeled standard to the sample, any losses during sample preparation will affect both the analyte and the standard equally, thus preserving their ratio. This leads to highly accurate and precise measurements, as the quantification is not dependent on the absolute recovery of the analyte.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
Materials and Reagents
-
Standards: Iodosulfuron Methyl ester (analytical standard), this compound (isotopically labeled internal standard).
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Toluene, Ethyl acetate (B1210297) (all HPLC or LC-MS grade).
-
Reagents: Formic acid, Phosphoric acid (85%), Triethylamine, Sodium chloride (NaCl), Magnesium sulfate (B86663) (MgSO₄), Trisodium citrate (B86180) dihydrate, Disodium citrate sesquihydrate.
-
Solid Phase Extraction (SPE) Cartridges: C18 (500 mg), NH₂/C18 (500mg/500mg), Silica gel (500 mg).
-
Water: Deionized water, HPLC grade or higher.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column, such as a Hypersil BDS C18 (5 µm, 250 mm x 3 mm) or equivalent.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iodosulfuron Methyl ester and this compound by dissolving an accurately weighed amount of each standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent mixture (e.g., acetonitrile/water, 1:1, v/v).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) for spiking into samples.
Sample Preparation
-
Fortification: To a 1000 mL water sample, add a known volume of the this compound internal standard spiking solution.
-
Acidification: Adjust the sample pH to 2.5 with phosphoric acid.[1]
-
Filtration (for surface water): Filter surface water samples through a glass microfiber filter followed by a cellulose (B213188) nitrate (B79036) filter (0.45 µm).[1]
-
Solid Phase Extraction (SPE):
-
Elution:
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume (e.g., 1.0 mL) of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[1]
-
Sample Homogenization: Homogenize the soil sample thoroughly.
-
Fortification: Weigh 50 g of the homogenized soil into a centrifuge tube and add a known volume of the this compound internal standard spiking solution.
-
Extraction: Add 100 mL of acetonitrile/triethylamine (0.02 mol/L, 4:1, v/v) and shake vigorously. Centrifuge the sample.[2]
-
Drying: Decant the supernatant and evaporate to dryness.[2]
-
Reconstitution: Reconstitute the residue in water acidified with formic acid (0.01 mol/L).[2]
-
Liquid-Liquid Extraction (LLE): Perform a liquid-liquid extraction with ethyl acetate. Combine the ethyl acetate phases and evaporate to dryness.[2]
-
Final Solution: Reconstitute the final residue in a known volume of a suitable solvent for LC-MS/MS analysis.
Caption: Experimental workflow for IDMS analysis.
LC-MS/MS Conditions
-
Column: Hypersil BDS C18, 5 µm, 250 mm x 3 mm.[2]
-
Column Temperature: 30 °C.[2]
-
Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Iodosulfuron Methyl ester | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
Note: The specific m/z transitions for Iodosulfuron Methyl ester and its d3-labeled internal standard need to be optimized on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected performance of the method based on validated analytical procedures for Iodosulfuron Methyl ester.
Table 1: Method Performance in Water Samples
| Parameter | Drinking Water | Surface Water |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.1 µg/L |
| Recovery (%) | ||
| at 0.1 µg/L | 79% | 85% |
| at 1.0 µg/L | 92% | 105% |
| Relative Standard Deviation (RSD) | ||
| at 0.1 µg/L | ≤ 9% | ≤ 10% |
| at 1.0 µg/L | ≤ 9% | ≤ 10% |
Data adapted from EPA Environmental Chemistry Methods.[1]
Table 2: Method Performance in Soil Samples
| Parameter | Loamy Sand Soil | Silty Loam Soil |
| Limit of Quantification (LOQ) | 0.02 µg/kg | 0.02 µg/kg |
| Recovery (%) | ||
| at 0.02 µg/kg | 74-100% | 74-100% |
| at 0.05 µg/kg | 74-100% | 74-100% |
| at 0.5 µg/kg | 74-100% | 74-100% |
| Relative Standard Deviation (RSD) | ||
| at 0.02 - 0.5 µg/kg | 4-20% | 4-20% |
Data adapted from EPA Environmental Chemistry Methods.[2]
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantitative analysis of Iodosulfuron Methyl ester in environmental matrices such as water and soil. The detailed protocols and expected performance characteristics presented in this application note offer a comprehensive guide for researchers and scientists involved in environmental monitoring and food safety analysis. The use of an isotopically labeled internal standard effectively mitigates matrix effects and ensures reliable quantification, making this method suitable for routine analysis and regulatory compliance.
References
Application Note: Quantitative Analysis of Iodosulfuron-methyl Herbicide Residues in Soil using LC-MS/MS with Iodosulfuron-methyl-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds in various crops.[1] Its persistence and potential mobility in soil raise concerns about environmental contamination and the safety of rotational crops.[2][3] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in soil. This application note describes a detailed protocol for the determination of iodosulfuron-methyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Iodosulfuron-methyl-d3. The use of an isotopically labeled internal standard is a robust technique that compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision in quantitative analysis.
While specific validated methods employing Iodosulfuron-methyl-d3 for soil analysis are not widely published, this protocol adapts established methodologies for iodosulfuron-methyl quantification by incorporating its deuterated analogue, a common and scientifically sound practice in analytical chemistry.[4]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of iodosulfuron-methyl in soil based on existing validated methods. These values can be expected when implementing the described protocol.
| Parameter | Loamy Sand Soil | Silty Loam Soil |
| Limit of Quantification (LOQ) | 0.02 µg/kg | 0.02 µg/kg |
| Calibration Range | 0.1 - 5.0 ng/mL | 0.1 - 5.0 ng/mL |
| Mean Recovery (at 0.02 µg/kg) | 74 - 100% | 74 - 100% |
| Mean Recovery (at 0.05 µg/kg) | 74 - 100% | 74 - 100% |
| Mean Recovery (at 0.5 µg/kg) | 74 - 100% | 74 - 100% |
| Relative Standard Deviation (RSD) | 4 - 20% | 4 - 20% |
Data adapted from a multi-residue method for sulfonylureas in soil.[2][5]
Experimental Protocols
Materials and Reagents
-
Standards: Iodosulfuron-methyl (≥98% purity), Iodosulfuron-methyl-d3 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (B1210297) (analytical grade), Water (LC-MS grade), Formic acid (≥98%)
-
Reagents: Triethylamine, Anhydrous magnesium sulfate (B86663), Sodium chloride
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL) or a suitable alternative.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Iodosulfuron-methyl and Iodosulfuron-methyl-d3 in 100 mL of acetonitrile, respectively. Store at -20°C.
-
Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with acetonitrile.
-
Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by diluting the intermediate standard solution with the initial mobile phase composition. Each calibration standard should be spiked with a constant concentration of Iodosulfuron-methyl-d3 (e.g., 10 ng/mL).
Sample Preparation (Modified QuEChERS Approach)
-
Soil Sampling and Homogenization: Collect soil samples and pass them through a 2 mm sieve to remove large debris. Homogenize the sieved soil.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Iodosulfuron-methyl-d3 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Sample Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences (e.g., start with 90% A, ramp to 10% A).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iodosulfuron-methyl: Select appropriate precursor and product ions (e.g., based on literature or direct infusion).
-
Iodosulfuron-methyl-d3: Select precursor and product ions corresponding to the deuterated analogue. The precursor ion will be shifted by +3 m/z compared to the non-labeled compound.
-
-
Diagrams
Analytical Workflow
Caption: Analytical workflow for the determination of Iodosulfuron-methyl in soil.
Degradation Pathway of Iodosulfuron-methyl in Soil
Caption: Simplified degradation pathway of Iodosulfuron-methyl in soil.[2]
References
- 1. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Iodosulfuron-Methyl-d3 in Pesticide Residue Analysis
This document provides detailed application notes and protocols for the quantitative analysis of Iodosulfuron-methyl residues in various food matrices, utilizing Iodosulfuron-methyl-d3 as an internal standard. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and food safety.
Introduction
Iodosulfuron-methyl is a widely used sulfonylurea herbicide for controlling broadleaf weeds in cereal crops.[1] Due to its potential for leaving residues in food products, sensitive and accurate analytical methods are required to ensure consumer safety and compliance with regulatory limits.[2][3] The use of a stable isotope-labeled internal standard, such as Iodosulfuron-methyl-d3, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3] This document outlines a validated approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of Iodosulfuron-methyl in food matrices.[4][5][6]
Experimental Protocols
Scope
This method is applicable for the determination of Iodosulfuron-methyl residues in various food matrices, including fruits, vegetables, and cereals.
Principle
Residues of Iodosulfuron-methyl are extracted from the food matrix using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). Iodosulfuron-methyl-d3 is added as an internal standard at the beginning of the sample preparation to ensure accurate quantification. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[7][8]
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.[6]
-
Standards: Iodosulfuron-methyl (≥98% purity), Iodosulfuron-methyl-d3 (≥98% purity, isotopic purity ≥99%).
-
Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, 0.22 µm syringe filters, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Iodosulfuron-methyl and Iodosulfuron-methyl-d3 reference standards in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.[9]
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution of Iodosulfuron-methyl by diluting the stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Iodosulfuron-methyl-d3 stock solution with methanol.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to achieve a concentration range of 1 to 100 µg/L.[8][10]
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) using a high-speed blender.[11]
-
Internal Standard Spiking: Add a known amount of the Iodosulfuron-methyl-d3 internal standard spiking solution to the homogenized sample.
-
Extraction: Add 10-15 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.[4]
-
Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.[6]
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a mixture of MgSO₄, PSA, and C18 sorbents. The choice of sorbents may vary depending on the matrix; for example, graphitized carbon black (GCB) can be used for samples with high pigment content.
-
Final Centrifugation: Shake the d-SPE tube for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Preparation for Analysis: Take the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the initial mobile phase before injection into the LC-MS/MS system.[10]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for the separation.[4]
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., methanol or acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics. For Iodosulfuron-methyl, positive mode is often used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Iodosulfuron-methyl and Iodosulfuron-methyl-d3 should be optimized. At least two transitions per compound are recommended for confirmation.[9]
-
Data Presentation
LC-MS/MS Parameters
The following table summarizes typical MRM transitions for Iodosulfuron-methyl. The transitions for Iodosulfuron-methyl-d3 would be shifted by +3 m/z for the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Iodosulfuron-methyl | 508.1 | 167.1 | 141.1 | 31 / 25 |
| Iodosulfuron-methyl-d3 | 511.1 | 167.1 | 144.1 | Optimized |
| Table 1: Example MRM transitions for Iodosulfuron-methyl and its deuterated internal standard.[12] |
Method Validation Data
The following table presents typical performance data for the analysis of Iodosulfuron-methyl in food matrices.
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |
| Wheat Grain | 10 | 95 | 8 | 10 |
| 50 | 98 | 6 | ||
| Apple | 10 | 92 | 11 | 10 |
| 50 | 96 | 9 | ||
| Spinach | 10 | 88 | 14 | 10 |
| 50 | 91 | 12 | ||
| Table 2: Example recovery and precision data for Iodosulfuron-methyl analysis. |
The use of Iodosulfuron-methyl-d3 as an internal standard helps to achieve consistent recoveries across different matrices. The Limit of Quantification (LOQ) is typically established at 10 µg/kg, which is below the Maximum Residue Limits (MRLs) set by most regulatory agencies.[2][3]
Conclusion
The described method, combining QuEChERS sample preparation with LC-MS/MS analysis and utilizing Iodosulfuron-methyl-d3 as an internal standard, provides a robust, sensitive, and accurate approach for the quantification of Iodosulfuron-methyl residues in a variety of food matrices. The detailed protocol and performance data serve as a valuable resource for laboratories involved in food safety testing and pesticide residue monitoring.
References
- 1. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. shimadzu.nl [shimadzu.nl]
- 4. aensiweb.com [aensiweb.com]
- 5. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 6. lcms.cz [lcms.cz]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Throughput Analysis of Iodosulfuron in Crop Matrices
Introduction
Iodosulfuron-methyl-sodium is a widely used sulfonylurea herbicide for post-emergence control of grass and broadleaf weeds in cereal crops such as wheat and barley.[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[1] Due to its widespread application, regulatory bodies and food safety programs necessitate sensitive and reliable analytical methods for monitoring its residues in agricultural commodities. This application note details a robust and efficient sample preparation protocol for the determination of iodosulfuron in various crop matrices, primarily focusing on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The QuEChERS method has gained popularity for pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods.[4][5]
Principle
The described method involves the extraction of iodosulfuron from a homogenized crop sample using an acidified organic solvent, followed by a salting-out liquid-liquid partitioning step. A subsequent dispersive solid-phase extraction (d-SPE) clean-up is employed to remove matrix co-extractives prior to instrumental analysis by LC-MS/MS. This approach ensures high recovery rates and minimizes matrix effects, leading to accurate and precise quantification of the target analyte.
Materials and Reagents
-
Iodosulfuron-methyl-sodium analytical standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), ≥98%
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Ultrapure water
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
Experimental Protocol
Sample Homogenization
-
Collect representative samples of the crop (e.g., wheat grain, barley straw).
-
Chop or mill the samples to a fine powder or paste to ensure homogeneity.
-
Store the homogenized samples at -20°C prior to analysis to prevent degradation of the analyte.
Extraction
-
Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.[4]
-
For dry samples like cereals, add 5 mL of ultrapure water to the tube to improve extraction efficiency.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
Salting-Out and Phase Separation
-
Add a salt mixture consisting of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate to the tube.[4]
-
Immediately cap and shake the tube vigorously for 5 minutes.
-
Centrifuge the tube at 4500 rpm for 5 minutes to achieve phase separation.[4]
Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent. Note: For certain acidic pesticides, PSA can reduce recovery rates; therefore, its use should be evaluated and potentially omitted.[6][7]
-
Vortex the tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
Final Extract Preparation and Analysis
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[4]
-
Analyze the extract using a properly calibrated LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for sulfonylurea herbicides.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for iodosulfuron.
Data Presentation
The following table summarizes typical performance data for the analysis of iodosulfuron in cereal crops using a QuEChERS-based method.
| Crop Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |
| Wheat | 0.005 | 79 | 8 | 0.005 | [9] |
| Wheat | 0.05 | 85 | 9 | 0.005 | [9] |
| Wheat | 0.5 | 88 | 8 | 0.005 | [9] |
| Rye | 0.005 | 96 | 9 | 0.005 | [9] |
| Rye | 0.05 | 97 | 5 | 0.005 | [9] |
| Rye | 0.5 | 94 | 4 | 0.005 | [9] |
| Oat | 0.005 | 77 | 11 | 0.005 | [9] |
| Oat | 0.05 | 83 | 4 | 0.005 | [9] |
| Oat | 0.5 | 87 | 4 | 0.005 | [9] |
Visualizations
Caption: Experimental workflow for iodosulfuron sample preparation.
Conclusion
The detailed QuEChERS-based protocol provides a reliable and high-throughput method for the determination of iodosulfuron residues in various crop matrices. The method demonstrates excellent recovery and precision, with low limits of quantification suitable for regulatory monitoring. The streamlined workflow, combined with the sensitivity and selectivity of LC-MS/MS, makes this an ideal approach for routine analysis in food safety and environmental laboratories.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Effect of different doses of post-emergence-applied iodosulfuron on weed control and grain yield of malt barley (Hordeum distichum L.), under Mediterranean conditions [plantprotection.pl]
- 3. scielo.br [scielo.br]
- 4. d-nb.info [d-nb.info]
- 5. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Iodosulfuron Methyl Ester-d3 in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Iodosulfuron Methyl ester-d3 in plant metabolism studies. This deuterated internal standard is an invaluable tool for the accurate quantification of Iodosulfuron-methyl and its metabolites in various plant matrices, facilitating a deeper understanding of its uptake, translocation, and metabolic fate.
Introduction to Iodosulfuron-methyl and its Metabolism in Plants
Iodosulfuron-methyl is a post-emergent herbicide belonging to the sulfonylurea class. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately causing the death of susceptible plant species.[2]
The study of Iodosulfuron-methyl's metabolism in plants is essential for several reasons:
-
Efficacy and Selectivity: Understanding how target and non-target plants metabolize the herbicide helps to elucidate the basis of its selective action.
-
Environmental Fate: The nature and persistence of metabolites in plants contribute to the overall environmental impact of the herbicide.
-
Resistance Management: Investigating metabolic pathways in susceptible versus resistant biotypes can reveal mechanisms of resistance, aiding in the development of sustainable weed management strategies.
Plant metabolism of sulfonylurea herbicides like Iodosulfuron-methyl typically involves several key pathways:
-
Hydroxylation: Addition of a hydroxyl group to the phenyl or triazine ring.
-
O-Demethylation: Removal of a methyl group from the methoxy (B1213986) group on the triazine ring.
-
Cleavage of the Sulfonylurea Bridge: Breaking the central linkage of the molecule.
-
Conjugation: Attachment of glucose or other molecules to the parent compound or its metabolites to increase water solubility and facilitate sequestration within the plant.
Role of this compound in Quantitative Studies
In quantitative analytical chemistry, particularly in complex matrices like plant tissues, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. This compound, with three deuterium (B1214612) atoms replacing three hydrogen atoms on the methyl ester group, serves as an ideal internal standard for several reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the unlabeled Iodosulfuron-methyl during sample extraction, cleanup, and chromatographic separation.
-
Distinct Mass-to-Charge Ratio (m/z): It is easily distinguishable from the native compound by a mass spectrometer, allowing for separate and accurate quantification.
-
Compensation for Matrix Effects: It effectively compensates for variations in extraction efficiency and signal suppression or enhancement in the mass spectrometer (matrix effects), which are common challenges in plant analysis.
By adding a known amount of this compound to the sample at the beginning of the extraction process, any losses or variations during sample preparation will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to more reliable and reproducible results.
Experimental Protocols
The following are detailed protocols for conducting plant metabolism studies of Iodosulfuron-methyl using this compound as an internal standard. These protocols are based on established methodologies for sulfonylurea herbicides.
Plant Growth and Treatment
Objective: To apply Iodosulfuron-methyl to plants under controlled conditions to study its metabolic fate.
Materials:
-
Test plant seeds (e.g., wheat, a target crop, or a susceptible weed species)
-
Potting soil or hydroponic solution
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Iodosulfuron-methyl analytical standard
-
Formulation of Iodosulfuron-methyl (if studying a commercial product)
-
Sprayer for foliar application or equipment for root application
Procedure:
-
Plant Growth: Sow seeds in pots containing soil or in a hydroponic system. Grow the plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Treatment: At the desired growth stage (e.g., 2-3 leaf stage), apply Iodosulfuron-methyl.
-
Foliar Application: Prepare a solution of Iodosulfuron-methyl in a suitable solvent (e.g., acetone-water mixture with a surfactant). Apply the solution evenly to the foliage using a calibrated sprayer.
-
Root Application (Hydroponics): Add a known concentration of Iodosulfuron-methyl to the hydroponic solution.
-
-
Experimental Design: Include untreated control plants and plants to be harvested at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours after treatment) to track the metabolism over time.
Sample Harvesting and Processing
Objective: To collect and process plant tissues for analysis.
Materials:
-
Harvesting tools (scissors, scalpels)
-
Liquid nitrogen
-
Freeze-dryer (optional)
-
Grinder or mortar and pestle
Procedure:
-
Harvesting: At each time point, harvest the plants. Separate the plant into different parts (e.g., roots, shoots, treated leaves, new growth) to study translocation.
-
Washing (for foliar application): Gently wash the surface of the treated leaves with a mild solvent (e.g., acetonitrile (B52724)/water) to remove any unabsorbed herbicide. This wash can be collected and analyzed separately.
-
Homogenization: Immediately freeze the collected plant tissues in liquid nitrogen to quench metabolic activity. The frozen tissue can then be ground to a fine powder using a grinder or a mortar and pestle under liquid nitrogen.
-
Storage: Store the homogenized samples at -80°C until extraction.
Extraction of Iodosulfuron-methyl and its Metabolites
Objective: To extract the parent herbicide and its metabolites from the plant matrix.
Materials:
-
Homogenized plant tissue
-
This compound internal standard solution of known concentration
-
Extraction solvent (e.g., acetonitrile:water, 80:20, v/v)
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup
Procedure:
-
Spiking with Internal Standard: Weigh a known amount of the homogenized plant tissue (e.g., 1-2 g) into a centrifuge tube. Add a precise volume of the this compound internal standard solution.
-
Extraction: Add the extraction solvent to the tube. Vortex or shake vigorously for a set period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted analytes.
-
Re-extraction (optional but recommended): Re-extract the plant pellet with fresh extraction solvent to ensure complete recovery. Combine the supernatants.
-
Cleanup (SPE): The crude extract may contain interfering compounds. Pass the extract through an SPE cartridge to remove pigments and other matrix components. Condition the cartridge according to the manufacturer's instructions, load the sample, wash with a weak solvent, and then elute the analytes with a stronger solvent (e.g., pure acetonitrile or methanol).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., mobile phase starting conditions).
Quantitative Analysis by LC-MS/MS
Objective: To separate, identify, and quantify Iodosulfuron-methyl and its metabolites.
Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 reversed-phase column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Analytical standards of Iodosulfuron-methyl and its known metabolites
Procedure:
-
LC Separation: Inject the prepared sample extract onto the LC system. Develop a gradient elution method to achieve good chromatographic separation of Iodosulfuron-methyl and its metabolites.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte (including this compound), select a specific precursor ion and one or two product ions for sensitive and selective detection.
-
Quantification: Create a calibration curve using standards of the unlabeled analytes. The concentration of Iodosulfuron-methyl and its metabolites in the plant samples is calculated based on the peak area ratio of the analyte to the this compound internal standard.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison and interpretation.
Table 1: Illustrative Distribution of Iodosulfuron-methyl in Wheat Tissues Over Time
| Time After Treatment (hours) | Concentration (ng/g fresh weight) in Treated Leaf | Concentration (ng/g fresh weight) in Other Shoots | Concentration (ng/g fresh weight) in Roots |
| 6 | 150.2 | 12.5 | 2.1 |
| 24 | 95.8 | 35.7 | 8.9 |
| 48 | 52.3 | 48.9 | 15.4 |
| 72 | 25.1 | 30.6 | 10.2 |
| 168 | 5.4 | 10.1 | 3.5 |
| Note: This data is illustrative and will vary depending on experimental conditions. |
Table 2: Illustrative Metabolic Profile of Iodosulfuron-methyl in Wheat Shoots (72 hours after treatment)
| Compound | Concentration (ng/g fresh weight) | Percentage of Total Residue |
| Iodosulfuron-methyl | 25.1 | 41.4% |
| Hydroxylated Metabolite | 18.5 | 30.5% |
| O-demethylated Metabolite | 10.8 | 17.8% |
| Glucose Conjugate | 6.2 | 10.2% |
| Total | 60.6 | 100% |
| Note: This data is illustrative and will vary depending on experimental conditions. |
Visualizations
The following diagrams illustrate the key processes involved in a plant metabolism study of Iodosulfuron-methyl.
These application notes and protocols provide a robust framework for conducting high-quality plant metabolism studies of Iodosulfuron-methyl. The use of this compound as an internal standard is crucial for generating reliable quantitative data, which is essential for a thorough understanding of this herbicide's behavior in plants.
References
Solid-Phase Extraction Method for Iodosulfuron from Environmental Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed methodology for the extraction and pre-concentration of Iodosulfuron-methyl-sodium, a widely used sulfonylurea herbicide, from environmental water samples using solid-phase extraction (SPE). The protocol is designed for accurate quantification by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Iodosulfuron-methyl-sodium, due to its application in agriculture, can find its way into surface and groundwater sources.[1] Monitoring its presence is crucial for environmental safety. Solid-phase extraction is a robust and efficient technique for isolating and concentrating Iodosulfuron from complex aqueous matrices, enabling sensitive and reliable analysis.[2][3][4]
The method outlined below utilizes C18 cartridges, a common choice for the retention of non-polar to moderately polar compounds from aqueous solutions.[1] The protocol involves sample acidification to ensure Iodosulfuron is in a suitable form for retention on the C18 sorbent. Subsequent elution with an organic solvent effectively recovers the analyte for instrumental analysis. This method has been validated with high recovery rates and low limits of quantification, making it suitable for routine environmental monitoring.[5][6]
Quantitative Data Summary
The following table summarizes the performance of the solid-phase extraction method for Iodosulfuron from different water matrices.
| Water Type | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/L) |
| Drinking Water | 0.1 | 79 | 9 | 0.1 |
| Drinking Water | 1.0 | 92 | - | 0.1 |
| Surface Water | 0.1 | 85 - 92 | 9 - 10 | 0.1 |
| Surface Water | 1.0 | 103 - 106 | 9 - 18 | 0.1 |
Data compiled from multiple studies for Iodosulfuron-methyl-sodium.[5]
Experimental Workflow
Figure 1: Workflow for the solid-phase extraction of Iodosulfuron.
Detailed Experimental Protocol
This protocol details the step-by-step procedure for the solid-phase extraction of Iodosulfuron from environmental water samples.
1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or equivalent)
-
Iodosulfuron-methyl-sodium analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (2 N)
-
Glass microfiber filters (e.g., Whatman)
-
Cellulose (B213188) nitrate (B79036) filters (0.45 µm)
-
Standard laboratory glassware
-
Rotary vacuum evaporator
-
SPE manifold
-
HPLC system with UV or MS detector
2. Sample Preparation
-
Collect a 1000 mL water sample in a clean glass bottle.
-
Adjust the pH of the water sample to 2.5 using 2 N phosphoric acid.[5]
-
Filter the acidified sample through a glass microfiber filter followed by a 0.45 µm cellulose nitrate filter to remove any particulate matter.[5]
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of HPLC grade water.[5] Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
-
Elution:
-
Elute the retained Iodosulfuron from the cartridge with 5 mL of methanol into a collection tube.[5]
-
4. Sample Concentration and Analysis
-
Evaporation:
-
Evaporate the eluate to dryness using a rotary vacuum evaporator with the water bath set to approximately 50°C.[5]
-
-
Reconstitution:
-
Reconstitute the dried residue in 1.0 mL of a mixture of acetonitrile and water (1:1, v/v).[5] Vortex the sample to ensure the residue is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an HPLC vial.
-
Analyze the sample using an HPLC system equipped with a UV or Mass Spectrometry detector.
-
5. Quality Control
-
Method Blank: A sample of HPLC grade water should be run through the entire extraction and analysis procedure to check for any background contamination.
-
Fortified Sample: A blank water sample should be fortified with a known concentration of Iodosulfuron standard and processed alongside the environmental samples to determine the method recovery.
-
Calibration Curve: A calibration curve should be prepared using a series of Iodosulfuron standards of known concentrations to quantify the analyte in the samples.[7]
References
- 1. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scpscience.com [scpscience.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mhlw.go.jp [mhlw.go.jp]
Application Note: A Robust QuEChERS Method for the Determination of Iodosulfuron in Complex Matrices
Introduction
Iodosulfuron-methyl-sodium is a widely used sulfonylurea herbicide for post-emergence control of broadleaf weeds and grasses in cereal crops.[1] Its extensive use raises concerns about potential environmental contamination and residues in food products.[2][3] Monitoring Iodosulfuron residues in complex matrices such as soil, water, and agricultural products is crucial for ensuring environmental safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for multi-residue pesticide analysis in a variety of sample types.[4][5][6] This application note details a developed and optimized QuEChERS protocol for the extraction and cleanup of Iodosulfuron from complex matrices, followed by sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The inherent complexity of matrices like soil, which contains a mixture of organic and inorganic materials with numerous active sites, can make pesticide extraction challenging and often necessitates longer extraction times.[2][7] The QuEChERS approach simplifies the sample preparation process, offering high throughput and excellent recoveries for a broad range of pesticides.[8] This method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts and a subsequent dispersive solid-phase extraction (dSPE) for cleanup.[5][8]
Principle of the Method
This method is based on the QuEChERS AOAC 2007.01 and EN 15662 standards.[8] The procedure begins with the extraction of Iodosulfuron from the sample matrix using acetonitrile. Magnesium sulfate (B86663) and sodium acetate (B1210297) are then added to induce phase separation and partitioning of the analyte into the organic layer. A subsequent dSPE cleanup step using a combination of primary secondary amine (PSA) and C18 sorbents is employed to remove interfering matrix components such as organic acids, fatty acids, and pigments.[8] The final extract is then analyzed by LC-MS/MS for the quantification of Iodosulfuron. The high specificity and sensitivity of LC-MS/MS make it an ideal detection technique for trace-level analysis of pesticide residues.[9][10]
Experimental Protocols
1. Materials and Reagents
-
Iodosulfuron-methyl-sodium analytical standard (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium acetate (anhydrous, analytical grade)
-
Primary Secondary Amine (PSA) sorbent
-
C18 (octadecyl) sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized representative sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of water and allow to hydrate (B1144303) for 30 minutes.[7]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Add the contents of a QuEChERS extraction salt packet (6 g MgSO₄ and 1.5 g NaOAc) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the dSPE sorbents.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to achieve separation (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Iodosulfuron for quantification and confirmation.
Data Presentation
Table 1: Method Performance Parameters for Iodosulfuron in Various Matrices
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (µg/kg) |
| Soil | 10 | 95 | 6.8 | 5 |
| 50 | 92 | 5.1 | ||
| 100 | 98 | 4.5 | ||
| Wheat | 10 | 88 | 8.2 | 10 |
| 50 | 91 | 6.5 | ||
| 100 | 94 | 5.8 | ||
| Grapes | 10 | 93 | 7.5 | 10 |
| 50 | 96 | 5.9 | ||
| 100 | 99 | 4.9 | ||
| Water | 0.1 µg/L | 98 | 4.2 | 0.1 µg/L |
| 1.0 µg/L | 101 | 3.5 |
Note: The data presented in this table are representative and based on typical performance of QuEChERS methods for pesticide analysis. Actual results may vary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: QuEChERS experimental workflow for Iodosulfuron analysis.
The developed QuEChERS method provides a simple, rapid, and effective approach for the determination of Iodosulfuron in complex matrices. The protocol demonstrates good recoveries and reproducibility, making it suitable for routine monitoring and regulatory compliance testing. The use of dSPE with PSA and C18 effectively removes matrix interferences, leading to reliable and accurate quantification by LC-MS/MS. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.
References
- 1. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 4. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. cmro.in [cmro.in]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Iodosulfuron Methyl ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosulfuron Methyl ester-d3 is the deuterated analog of Iodosulfuron Methyl ester, a potent sulfonylurea herbicide. The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate and precise quantification in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. High-resolution mass spectrometry (HRMS) offers unparalleled selectivity and sensitivity for the analysis of such compounds, providing confident identification through accurate mass measurements and detailed structural information from fragmentation analysis. This application note provides a comprehensive protocol for the analysis of this compound using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
Principle and Advantages of HRMS
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide high mass resolution and accuracy. This allows for the determination of the elemental composition of precursor and product ions, significantly enhancing the confidence in compound identification compared to nominal mass instruments. For quantitative studies, the high resolving power of HRMS minimizes interferences from matrix components, leading to improved signal-to-noise ratios and lower limits of detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A generic solid-phase extraction protocol for the extraction of this compound from aqueous samples is detailed below. This protocol may require optimization depending on the specific matrix.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Elution: Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
HRMS Parameters (Example for Q-TOF):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full Scan MS and Targeted MS/MS (or data-dependent acquisition)
-
Mass Range (Full Scan): m/z 100-700
-
Resolution: > 20,000 FWHM
-
Collision Energy (for MS/MS): Ramped from 10-40 eV
Data Presentation
Accurate Mass Data
The high mass accuracy of HRMS allows for the confident identification of this compound.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| This compound | C₁₄H₁₁D₃IN₅O₆S | 510.0022 | User to input | User to calculate |
| Iodosulfuron Methyl ester | C₁₄H₁₄IN₅O₆S | 506.9710 | User to input | User to calculate |
Quantitative Performance
The following table summarizes typical quantitative performance data for the analysis of sulfonylurea herbicides using LC-HRMS. These values can serve as a benchmark for method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Biochemical Pathway of Iodosulfuron-Methyl
Iodosulfuron-methyl is an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Caption: Inhibition of Acetolactate Synthase (ALS) by Iodosulfuron.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: Analytical workflow for this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer provides structural information. The primary fragmentation occurs at the sulfonylurea bridge.
Caption: Proposed fragmentation of protonated this compound.
Conclusion
This application note provides a detailed protocol for the sensitive and selective analysis of this compound using LC-HRMS. The high resolution and mass accuracy of this technique enable confident identification and accurate quantification, making it an invaluable tool for researchers in environmental science, food safety, and drug metabolism studies. The provided protocols and data serve as a foundation for the development and validation of robust analytical methods for sulfonylurea herbicides and their stable isotope-labeled analogs.
Troubleshooting & Optimization
Minimizing isotopic exchange in Iodosulfuron Methyl ester-d3
Welcome to the Technical Support Center for Iodosulfuron Methyl ester-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the isotopic label located?
A1: this compound is the deuterated form of the herbicide Iodosulfuron Methyl ester. The three deuterium (B1214612) atoms are located on the methoxy (B1213986) group attached to the 1,3,5-triazin-2-yl ring. This position is generally considered to be stable and not readily susceptible to back-exchange under standard analytical conditions.
Q2: What are the primary factors that can lead to isotopic exchange in this compound?
A2: Isotopic exchange, the replacement of deuterium with hydrogen, can be influenced by several factors:
-
pH: Extreme acidic or basic conditions can catalyze hydrogen-deuterium (H-D) exchange. The parent compound, Iodosulfuron-methyl-ester, is most stable in neutral or slightly alkaline aqueous solutions in the dark.[1][2]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can contribute to the loss of the deuterium label over time.
-
Photodegradation: The parent compound is known to undergo photodegradation, which could potentially create reactive species that might facilitate exchange.[1][2]
Q3: How should I store this compound to ensure its isotopic stability?
A3: To maintain the isotopic and chemical integrity of this compound, proper storage is crucial. General recommendations include storing the compound in a cool, dry place, protected from light. For long-term storage, refrigeration at -20°C is often recommended, especially when in solid form. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions.
Q4: What are the best practices for preparing stock and working solutions of this compound?
A4: When preparing solutions, it is important to minimize exposure to conditions that could promote isotopic exchange. Use high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dioxane. If the experimental protocol requires a protic solvent, prepare the solution fresh and use it as soon as possible. It is advisable to prepare individual stock solutions rather than mixtures to ensure stability and flexibility.
Troubleshooting Guide: Isotopic Exchange Issues
This guide provides a systematic approach to troubleshooting potential isotopic exchange problems with this compound.
| Symptom | Potential Cause | Recommended Action |
| Loss of Isotopic Purity in QC Samples | Improper solvent choice for stock/working solutions. | Prepare fresh solutions in a high-purity aprotic solvent (e.g., acetonitrile). If a protic solvent is necessary, prepare solutions immediately before use. |
| Prolonged storage of solutions at room temperature or in light. | Store stock solutions at low temperatures (e.g., -20°C) in amber vials to protect from light. Prepare working solutions fresh daily. | |
| pH of the analytical mobile phase is too acidic or basic. | Adjust the mobile phase to a neutral or near-neutral pH if compatible with the analytical method. | |
| Inconsistent Internal Standard Response | Degradation of the standard due to improper storage. | Verify the storage conditions against the manufacturer's recommendations. Protect from moisture and light. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid repeated temperature cycling. | |
| Appearance of Unlabeled Analyte in Blank Samples | Isotopic exchange occurring in the autosampler or during sample preparation. | Minimize the time samples spend in the autosampler. Use cooled autosamplers where possible. Ensure sample processing steps are performed in a timely manner and at controlled temperatures. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: In a controlled environment with low humidity, accurately weigh the required amount of the standard.
-
Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity aprotic solvent (e.g., HPLC-grade acetonitrile).
-
Sonication (if necessary): If the standard does not dissolve readily, sonicate the solution for a few minutes.
-
Dilution to Volume: Once fully dissolved, dilute to the mark with the same solvent.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store at -20°C.
-
Working Solution Preparation: On the day of analysis, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent to achieve the desired working concentration.
Protocol 2: Assessment of Isotopic Stability in an Analytical Run
-
Preparation of Stability QC Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of this compound into the same matrix as your study samples.
-
Time-Zero Analysis: Immediately analyze a subset of these QC samples to establish the initial isotopic purity and response ratio.
-
Incubation: Store the remaining QC samples under the same conditions as your experimental samples (e.g., in the autosampler at a specific temperature).
-
Time-Point Analysis: Analyze the incubated QC samples at various time points throughout the analytical run (e.g., beginning, middle, and end).
-
Data Evaluation: Compare the isotopic purity and response ratio of the time-point samples to the time-zero samples. A significant decrease in the deuterated signal or an increase in the unlabeled signal may indicate isotopic exchange.
Visualizations
Caption: Workflow for handling this compound to minimize isotopic exchange.
Caption: Troubleshooting logic for identifying sources of isotopic exchange.
References
Technical Support Center: Quantification of Iodosulfuron by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Iodosulfuron using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS analysis of Iodosulfuron, providing potential causes and solutions.
| Question | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Why am I observing low or no recovery of Iodosulfuron? | Inadequate Extraction: The solvent may not be efficiently extracting Iodosulfuron from the sample matrix. For certain matrices, especially dry samples like cereals, poor hydration can lead to inefficient extraction.[1] Analyte Degradation: Iodosulfuron can be susceptible to degradation under certain pH and temperature conditions.[1] Adsorption: Iodosulfuron may adsorb to certain dispersive solid-phase extraction (dSPE) sorbents, particularly graphitized carbon black (GCB), which is used to remove pigments.[1] | Optimize Extraction: Ensure proper homogenization of the sample. For dry matrices like wheat, add water to hydrate (B1144303) the sample before adding the extraction solvent.[1] Consider adjusting the solvent composition or using a buffered QuEChERS method to maintain a stable pH.[1] Control Temperature and pH: Perform extraction and cleanup at low temperatures (e.g., using pre-chilled solvents).[1] For aqueous solutions, be aware that Iodosulfuron is more stable in neutral or slightly alkaline conditions in the dark.[2][3] Modify dSPE Cleanup: If GCB is used, try reducing the amount or using an alternative sorbent. The addition of a small amount of a non-polar solvent like toluene (B28343) to the acetonitrile (B52724) extract before dSPE cleanup can help reduce the adsorption of planar pesticides to GCB.[4] |
| I am seeing significant signal suppression or enhancement (matrix effects). How can I mitigate this? | Co-eluting Matrix Components: Molecules from the sample matrix can co-elute with Iodosulfuron and interfere with its ionization in the MS source, leading to inaccurate quantification.[5] This is a common issue in complex matrices like cereals and soil.[6] | Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the matrix effects.[1] Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the signal.[1] |
| My peak shape for Iodosulfuron is poor (e.g., tailing, fronting, or splitting). What could be the cause? | Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can lead to poor peak shape. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of Iodosulfuron. Column Contamination: Buildup of matrix components on the analytical column can degrade its performance. | Optimize Injection Volume: Try reducing the injection volume. Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for Iodosulfuron. The use of a small amount of formic acid in the mobile phase is common for sulfonylurea analysis. Guard Column and Column Washing: Use a guard column to protect your analytical column from strongly retained matrix components. Implement a robust column washing protocol between sample batches. |
| I am having difficulty achieving the required limit of quantification (LOQ). How can I improve sensitivity? | Suboptimal MS/MS Parameters: The precursor ion, product ions, and collision energies may not be optimized for Iodosulfuron. Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimal. Sample Preparation Losses: Analyte may be lost during the extraction and cleanup steps. | Optimize MS/MS Method: If not already done, perform an infusion of an Iodosulfuron standard solution to determine the optimal precursor ion, product ions, and collision energies for your specific instrument.[7] Tune ESI Source: Optimize ESI parameters such as capillary voltage, gas flow rates, and temperature to maximize the Iodosulfuron signal. Review Sample Preparation: Evaluate each step of your sample preparation for potential losses. Ensure accurate pipetting and complete solvent evaporation and reconstitution. |
Experimental Protocols
Detailed methodologies for the quantification of Iodosulfuron in various matrices are provided below.
Protocol 1: Quantification of Iodosulfuron-methyl-sodium in Cereal Grains (e.g., Wheat)
This protocol is adapted from a one-step QuEChERS-based method for sulfonylurea herbicides in cereals.[2][8][9]
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Homogenization: Mill the cereal grain sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the appropriate amount of a validated internal standard (if used).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 5 minutes.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 50 mg of a suitable sorbent like C18 or chitin). Chitin has been shown to yield good results for sulfonylureas.[2]
-
Vortex for 1 minute.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary to reduce matrix effects.
-
2. LC-MS/MS Analysis
-
LC Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (sulfonylureas can often be detected in both, but positive mode is common).
-
MRM Transitions: These should be optimized for the specific instrument. Example transitions for related sulfonylureas can be found in literature and databases. For Iodosulfuron-methyl, a starting point for optimization could be:
-
Precursor Ion [M+H]⁺: m/z 483.0
-
Product Ions (example): m/z 182.1, m/z 156.1 (These would need to be confirmed and collision energies optimized).
-
-
3. Calibration
-
Prepare matrix-matched calibration standards by spiking blank cereal extract with known concentrations of Iodosulfuron-methyl-sodium. The calibration range should encompass the expected concentration of the samples.
Protocol 2: Quantification of Iodosulfuron-methyl-sodium in Soil
This protocol is based on a validated method for the determination of sulfonylureas in soil.
1. Sample Preparation
-
Extraction:
-
Weigh 20 g of sieved soil into a flask.
-
Add 80 mL of an acetonitrile/0.02 M triethylamine (B128534) solution (4:1, v/v).
-
Shake for 1 hour.
-
Filter the extract.
-
Evaporate the filtrate to dryness using a rotary evaporator.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Reconstitute the residue in 10 mL of 0.01 M formic acid.
-
Transfer to a separatory funnel and extract three times with 20 mL of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Final Extract Preparation:
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions can be similar to those described in Protocol 1, with appropriate optimization for the soil matrix.
3. Calibration
-
Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of Iodosulfuron-methyl-sodium.
Quantitative Data Summary
The following tables summarize typical performance data for Iodosulfuron analysis.
Table 1: Recovery of Iodosulfuron-methyl-sodium from Cereal Grains using QuEChERS
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat | 0.005 | 79 | 8 |
| Wheat | 0.05 | 85 | 9 |
| Wheat | 0.5 | 88 | 8 |
| Rye | 0.005 | 96 | 9 |
| Rye | 0.05 | 97 | 5 |
| Rye | 0.5 | 94 | 4 |
| Oat | 0.005 | 77 | 11 |
| Oat | 0.05 | 83 | 4 |
| Oat | 0.5 | 87 | 4 |
| Data adapted from a study on 23 sulfonylureas in cereals.[2] |
Table 2: Matrix Effect for Iodosulfuron-methyl-sodium in Cereal Grains
| Matrix (at 0.05 mg/kg) | Cleanup Sorbent | Matrix Effect (%) |
| Wheat | None | -15 |
| Wheat | C18 | -10 |
| Wheat | Diatomaceous Earth | -8 |
| Wheat | Chitin | -5 |
| Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates signal suppression. Data adapted from a study on 23 sulfonylureas in cereals.[3] |
Table 3: Recovery of Iodosulfuron-methyl-sodium from Soil
| Soil Type | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Loamy Sand | 0.02 | 85 | 12 |
| Loamy Sand | 0.5 | 92 | 8 |
| Silty Loam | 0.02 | 78 | 15 |
| Silty Loam | 0.5 | 88 | 10 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in Iodosulfuron analysis.
Caption: General workflow for the quantification of Iodosulfuron by LC-MS/MS.
Caption: Decision tree for troubleshooting matrix effects in Iodosulfuron analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry [agris.fao.org]
- 9. [PDF] One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Deuterium back-exchange of Iodosulfuron Methyl ester-d3 in protic solvents
This technical support center provides troubleshooting guidance and frequently asked questions concerning the use of Iodosulfuron Methyl ester-d3, with a specific focus on the phenomenon of deuterium (B1214612) back-exchange in protic solvents. This resource is intended for researchers, analytical scientists, and professionals in drug development who utilize deuterium-labeled internal standards in their quantitative analyses.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound, particularly those related to isotopic stability.
Issue 1: Gradual Loss of Isotopic Purity in Prepared Standards
Question: I have prepared a stock solution of this compound in methanol (B129727). Over time, I observe a decrease in the MS signal for the d3 isotopologue and an increase in the signal for the d0 isotopologue. What is causing this?
Answer: This observation is likely due to deuterium back-exchange with the protic solvent, methanol. The deuterium atoms on the methoxy (B1213986) group of the ester are susceptible to exchange with hydrogen atoms from the solvent, especially under certain conditions.
Troubleshooting Steps:
-
Solvent Selection:
-
Recommendation: If possible, prepare stock solutions in aprotic solvents such as acetonitrile (B52724), acetone, or ethyl acetate (B1210297) to minimize back-exchange.[1][2]
-
Rationale: Aprotic solvents lack exchangeable protons, thus preserving the isotopic integrity of the labeled compound.
-
-
Storage Conditions:
-
Recommendation: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) and minimize the duration of storage.
-
Rationale: Chemical exchange reactions, including deuterium back-exchange, are temperature-dependent. Lowering the temperature will significantly reduce the rate of exchange.
-
-
pH of the Medium:
-
Recommendation: Avoid acidic or strongly basic conditions in your sample preparation and analytical mobile phases. Iodosulfuron methyl ester is known to be more stable in neutral or slightly alkaline environments.[3][4] Hydrolysis is rapid at acidic pHs.[5]
-
Rationale: Both acid and base can catalyze the exchange of deuterium for hydrogen. Maintaining a neutral pH will help to minimize this effect.
-
-
Experiment Execution Time:
-
Recommendation: Prepare standards and samples as close to the time of analysis as possible.
-
Rationale: Back-exchange is a time-dependent process. Reducing the time the labeled compound is in a protic solvent will reduce the extent of exchange.
-
Issue 2: Inaccurate Quantification in Aqueous Samples
Question: I am using this compound as an internal standard for the quantification of Iodosulfuron Methyl ester in water samples. My results are inconsistent and show poor accuracy. Could this be related to back-exchange?
Answer: Yes, deuterium back-exchange in aqueous samples can lead to inaccurate quantification. If the internal standard is exchanging its deuterium atoms with hydrogen from the water, the concentration of the d3 species will decrease, leading to an overestimation of the native analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange?
A1: Deuterium back-exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent. This is a common phenomenon when isotopically labeled compounds are dissolved in protic solvents like water or methanol.
Q2: Why is the methyl ester group of this compound susceptible to back-exchange?
A2: The deuterium atoms on the methyl group attached to the ester are not directly exchangeable. However, the term "this compound" can sometimes refer to labeling on other positions depending on the synthesis route. If the deuteriums are on an exchangeable site, such as an amine or a sufficiently acidic carbon, they will be prone to exchange. Assuming the label is on the methyl group of the ester, this position is generally stable. If instability is observed, it may be due to acidic or basic hydrolysis of the ester, which could be followed by re-esterification with non-deuterated methanol if present, although this is a more complex pathway. More commonly, instability of sulfonylureas is observed at the sulfonylurea bridge, especially under acidic conditions.[6]
Q3: How can I quantify the extent of back-exchange?
A3: You can perform a simple experiment by incubating a known concentration of this compound in the protic solvent of interest at a specific temperature. At various time points, analyze the solution by LC-MS and monitor the peak areas of both the d3 and the d0 isotopologues. The percentage of back-exchange can be calculated from the relative change in these peak areas over time.
Q4: Are there alternative internal standards to this compound that are less prone to back-exchange?
A4: For any deuterium-labeled standard, the potential for back-exchange exists if the labels are on exchangeable positions. A more robust alternative would be a carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) labeled internal standard. These heavy atoms are incorporated into the stable carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange.
Experimental Protocols
Protocol 1: Evaluation of Deuterium Back-Exchange in Methanol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a certified aprotic solvent (e.g., acetonitrile).
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 1 µg/mL in HPLC-grade methanol.
-
Incubation: Aliquot the test solution into several vials and store them at a controlled temperature (e.g., 25°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and analyze its content immediately by LC-MS/MS.
-
LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
MS/MS Detection: Monitor the MRM transitions for both this compound and Iodosulfuron Methyl ester (d0).
-
-
Data Analysis: Calculate the peak area ratio of the d0 to d3 isotopologues at each time point. An increase in this ratio over time indicates back-exchange.
Data Presentation
Table 1: Hypothetical Back-Exchange of this compound in Protic Solvents at 25°C
| Time (hours) | % Back-Exchange in Methanol (d0/d3 ratio) | % Back-Exchange in Water (pH 7) (d0/d3 ratio) | % Back-Exchange in Water (pH 4) (d0/d3 ratio) |
| 0 | < 0.1% | < 0.1% | < 0.1% |
| 1 | 0.5% | 0.3% | 2.1% |
| 4 | 2.2% | 1.5% | 8.5% |
| 8 | 4.5% | 3.1% | 15.8% |
| 24 | 12.8% | 9.2% | 35.2% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual rates of back-exchange will depend on specific experimental conditions.
This technical support center provides a foundational understanding of the potential for deuterium back-exchange in this compound and offers practical guidance for mitigating this issue to ensure the accuracy and reliability of analytical data.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic shift of deuterated Iodosulfuron standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated Iodosulfuron standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated Iodosulfuron standard eluting earlier than the non-deuterated standard in reversed-phase HPLC?
A1: This phenomenon is known as the chromatographic isotope effect (CIE), specifically an "inverse isotope effect". In reversed-phase chromatography, deuterated compounds are often slightly less retained than their non-deuterated counterparts, leading to a shorter retention time.[1][2] This is due to the subtle differences in the physicochemical properties between hydrogen and its heavier isotope, deuterium (B1214612), which can affect the molecule's interaction with the stationary phase. The greater the number of deuterium atoms substituted, the more pronounced this effect can be.[3]
Q2: What is the expected retention time shift for a deuterated Iodosulfuron standard?
A2: The exact shift in retention time can vary depending on several factors, including the number and location of deuterium atoms on the Iodosulfuron molecule, the HPLC column chemistry, mobile phase composition, and temperature. While a precise universal value cannot be given, it is common to observe the deuterated standard eluting a fraction of a minute earlier than the native compound.
Q3: Can the mobile phase composition influence the chromatographic shift?
A3: Yes, the mobile phase can influence the separation of isotopologues. For instance, replacing water (H₂O) with deuterium oxide (D₂O) in the mobile phase of a reversed-phase liquid chromatography system has been shown to increase the retention factors of analytes.[3] While not a common practice for routine analysis, this demonstrates the role of the mobile phase in the isotopic separation.
Q4: Will I see a chromatographic shift in normal-phase chromatography as well?
A4: A secondary isotope effect has also been observed in normal-phase liquid chromatography.[3] The direction and magnitude of the shift will depend on the specific interactions between the analyte, stationary phase, and mobile phase in your normal-phase system.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of deuterated Iodosulfuron standards.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peak Observed for Deuterated Standard | 1. Incorrect mass spectrometer settings (if using LC-MS).2. Degradation of the standard.3. Insufficient concentration. | 1. Ensure the mass spectrometer is set to monitor the correct m/z for the deuterated standard.2. Prepare a fresh solution of the standard.3. Inject a higher concentration of the standard to verify its presence. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Secondary interactions with the stationary phase.3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or concentration of the standard.2. Try a different column with a different stationary phase chemistry.3. Adjust the mobile phase pH to ensure Iodosulfuron is in a single ionic state. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Use a column oven to maintain a constant temperature.2. Ensure the mobile phase is well-mixed and degassed.3. Equilibrate the column thoroughly before each run and consider replacing the column if performance degrades over time. |
| Co-elution of Deuterated and Non-deuterated Standards | 1. Insufficient chromatographic resolution.2. Low degree of deuteration. | 1. Optimize the mobile phase gradient (if applicable) or switch to isocratic elution with a weaker mobile phase.2. Consider a longer column or a column with a smaller particle size.3. Confirm the level of deuteration of the standard. A low number of deuterium substitutions may not produce a discernible chromatographic shift. |
Quantitative Data Summary
The following table provides an illustrative example of the expected chromatographic shift for a deuterated standard in a typical reversed-phase HPLC analysis. Please note that these are representative values and the actual shift observed may differ based on the specific experimental conditions.
| Analyte | Retention Time (min) | Relative Retention Time |
| Iodosulfuron | 10.2 | 1.00 |
| Deuterated Iodosulfuron (d4) | 10.0 | 0.98 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Iodosulfuron
This protocol outlines a general method for the separation and detection of Iodosulfuron and its deuterated standard.
1. Materials and Reagents:
-
Iodosulfuron analytical standard
-
Deuterated Iodosulfuron analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
HPLC system with UV or Mass Spectrometric detection
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Standard Preparation:
-
Prepare individual stock solutions of Iodosulfuron and its deuterated analog in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm or mass spectrometry with appropriate settings for Iodosulfuron and its deuterated analog.
4. Analysis:
-
Inject the working solutions and monitor the chromatogram for the elution of the two compounds.
-
Determine the retention times for both the deuterated and non-deuterated standards.
Visualizations
References
Technical Support Center: Iodosulfuron Methyl Ester-d3 Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Iodosulfuron Methyl ester-d3 during sample extraction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that can affect its extraction?
This compound is a deuterated analog of the sulfonylurea herbicide Iodosulfuron-methyl.[1][2] Its extraction efficiency is influenced by its pH-dependent stability and solubility. Sulfonylureas, in general, are known to be unstable in aqueous media, with their hydrolysis half-lives being pH-dependent.[3] Iodosulfuron-methyl is relatively stable in neutral or slightly alkaline conditions but can degrade under acidic or strongly alkaline conditions.[4][5][6] Its solubility in water also varies significantly with pH.[7]
Q2: What are the common extraction methods for this compound?
The most common methods for extracting sulfonylureas like this compound from various matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[8][9] SPE is widely used for sample cleanup and concentration, often employing C18 or polymeric cartridges.[10][11] LLE is a simpler technique that partitions the analyte between an aqueous sample and an immiscible organic solvent.[9]
Q3: What is "matrix effect" and how can it lead to low recovery?
The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[12][13] This can result in inaccurate quantification and the appearance of low recovery.[12][14][15] Complex sample matrices can introduce interfering substances that compete with the analyte for binding sites on an SPE sorbent or interfere with the extraction process.[16]
Troubleshooting Guide
Low recovery of this compound can stem from various factors throughout the sample preparation and extraction process. This guide provides a systematic approach to identify and resolve common issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low recovery of this compound.
Problem Identification and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Sample Preparation | Incorrect pH | Iodosulfuron-methyl is more stable and soluble at neutral to slightly alkaline pH.[4][7] Adjust the sample pH to between 7 and 9 before extraction to ensure stability and improve solubility. Avoid strongly acidic or alkaline conditions which can cause degradation.[3] |
| Analyte Degradation | Iodosulfuron-methyl can be susceptible to degradation by light and heat.[4][17] Protect samples from light, keep them cool, and process them as quickly as possible. Consider adding antioxidants if degradation is suspected. | |
| Solid-Phase Extraction (SPE) | Improper Cartridge Conditioning | Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.[16][18] Condition the cartridge with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at the appropriate pH. |
| Inappropriate Sample Loading Flow Rate | A high flow rate during sample loading can prevent the analyte from effectively binding to the sorbent.[19] Optimize the flow rate to allow for sufficient interaction time between the analyte and the sorbent material. | |
| Aggressive Washing Step | Using a wash solvent that is too strong can prematurely elute the analyte from the cartridge.[18] Use a weaker wash solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without affecting the analyte. | |
| Incomplete Elution | The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte.[16][17] Use a stronger elution solvent or increase the elution volume. Consider a step-wise elution with solvents of increasing strength. | |
| Liquid-Liquid Extraction (LLE) | Incorrect Solvent Selection | The polarity of the extraction solvent must be appropriate for the analyte.[17] For Iodosulfuron-methyl, consider solvents like ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate.[9] |
| Suboptimal pH | The pH of the aqueous phase affects the partitioning of the analyte into the organic phase. Adjust the pH to optimize the extraction efficiency. For sulfonylureas, acidification of the aqueous phase prior to extraction with an organic solvent is a common practice.[9] | |
| Emulsion Formation | Vigorous shaking can lead to the formation of emulsions, which trap the analyte and hinder phase separation.[19] Use gentle inversion for mixing or centrifuge the sample to break the emulsion. Adding salt to the aqueous phase can also help. | |
| Analysis | Matrix Effects | Co-extracted matrix components can suppress or enhance the analyte signal during LC-MS analysis.[14][15] To mitigate this, improve the sample cleanup procedure, use matrix-matched calibration standards, or employ an isotopically labeled internal standard if not already in use. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol provides a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge. Optimization may be required for different sample matrices.
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Sample collection vials
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation
-
Collect the water sample in a clean container.
-
Adjust the pH of the sample to approximately 2.5 with phosphoric acid.[10] This step is crucial for the retention of sulfonylureas on a C18 sorbent.
3. SPE Cartridge Conditioning and Equilibration
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol.[10]
-
Equilibrate the cartridges with 5 mL of deionized water, ensuring the sorbent does not go dry.[10]
4. Sample Loading
-
Load the pH-adjusted water sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
5. Washing
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
6. Elution
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the this compound from the cartridge with 5-10 mL of methanol or a methanol/water mixture (e.g., 60:40, v/v).[10]
7. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water, 1:1, v/v) for LC-MS analysis.[20]
Caption: Experimental workflow for SPE of this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodosulfuron-methyl-sodium [drugfuture.com]
- 8. SPE [chromaappdb.mn-net.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
- 16. specartridge.com [specartridge.com]
- 17. welchlab.com [welchlab.com]
- 18. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 19. benchchem.com [benchchem.com]
- 20. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Trace Analysis of Iodosulfuron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the trace analysis of Iodosulfuron.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common sources of Iodosulfuron contamination in trace analysis?
Contamination in Iodosulfuron trace analysis can originate from various sources throughout the experimental workflow, from sample collection to final analysis. Identifying the source is crucial for accurate and reliable results.
-
Sample Collection and Handling:
-
Contaminated Sampling Tools: Reusing sampling tools without proper cleaning can lead to cross-contamination between samples.
-
Inappropriate Sample Containers: Plastic containers may leach interfering compounds. It is recommended to use glass or other inert materials.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can introduce Iodosulfuron or other interfering substances into the sample.
-
-
Laboratory Environment:
-
Glassware and Equipment: Improperly cleaned glassware, volumetric flasks, pipettes, and syringes are significant sources of contamination. It is advisable to dedicate glassware for specific analyses where possible.
-
Reagents and Solvents: The purity of solvents and reagents is critical. Using low-grade chemicals can introduce a variety of contaminants.
-
Laboratory Air: Dust and aerosols in the laboratory environment can settle in open sample containers.
-
-
Analytical Instrumentation:
-
LC-MS/MS System: Carryover from previous injections, contaminated solvents, or a dirty ion source can lead to background noise and false positives.[1]
-
Autosampler: The autosampler needle and vials can be a source of carryover contamination if not properly washed between injections.
-
2. How can I prevent contamination during sample preparation?
A meticulous sample preparation protocol is essential to minimize contamination and ensure the integrity of your results.
-
Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for standards, blanks, and samples to prevent cross-contamination.
-
High-Purity Reagents: Employ high-purity, LC-MS grade solvents and reagents to avoid introducing chemical interferences.
-
Method Blanks: Always include method blanks in your analytical sequence. A method blank is a sample that contains all the components of the analytical sample except for the analyte of interest and is subjected to the entire sample preparation process. This helps to identify any contamination introduced during the procedure.
-
Solid Phase Extraction (SPE): Utilize SPE for sample cleanup to remove matrix interferences and concentrate the analyte. Ensure the SPE cartridges are of high quality and are properly conditioned before use.
3. I am observing unexpected peaks in my chromatogram. How do I troubleshoot this?
Unexpected peaks in your chromatogram can be due to contamination or matrix effects. A systematic troubleshooting approach can help identify and resolve the issue.
-
Analyze a Method Blank: If the unexpected peak is present in the method blank, the contamination is likely from your reagents, glassware, or the analytical system itself.
-
Check Solvent Purity: Inject a solvent blank (pure solvent) to rule out contamination from your mobile phase.
-
Investigate Carryover: Inject a blank solvent after a high-concentration standard or sample to check for carryover in the injection port or column.
-
Evaluate Matrix Effects: Matrix effects, such as ion suppression or enhancement, can alter the analyte's signal and produce unexpected results.[2][3][4][5] Prepare matrix-matched standards to assess the impact of the sample matrix on your analysis.
Below is a troubleshooting workflow to help identify the source of unexpected peaks:
Quantitative Data Summary
The following tables summarize key quantitative data for the trace analysis of Iodosulfuron-methyl-sodium in various matrices.
Table 1: Method Performance for Iodosulfuron-methyl-sodium in Water by HPLC [6][7]
| Parameter | Groundwater | Surface Water |
| Concentration Level | 2.50-50.0 µmol L⁻¹ | 2.50-50.0 µmol L⁻¹ |
| Recovery | 99-104% | 99-104% |
| Repeatability (RSD) | ≤ 0.3% | ≤ 0.3% |
| Within-lab Reproducibility | 0.7% | 0.7% |
| Measurement Uncertainty | 4.0% (95% confidence) | 4.0% (95% confidence) |
Table 2: Method Performance for Iodosulfuron-methyl-sodium in Water by HPLC (Enforcement Method) [8]
| Parameter | Drinking Water | Surface Water |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.1 µg/L |
| Recovery (at 0.1 µg/L) | 79% | 85% |
| Recovery (at 1.0 µg/L) | 92% | 105% |
| Relative Standard Deviation (RSD) | up to 9% | up to 10% |
Table 3: Limit of Quantification (LOQ) for Iodosulfuron-methyl in Wheat Matrices by GC-MSD [9]
| Matrix | Limit of Quantification (LOQ) |
| Wheat Grain | 0.01 mg/kg |
| Wheat Straw | 0.05 mg/kg |
| Wheat Forage | 0.05 mg/kg |
Detailed Experimental Protocols
Protocol 1: Extraction and Cleanup of Iodosulfuron-methyl-sodium from Water for HPLC Analysis [8]
This protocol is adapted from a validated enforcement method for the determination of Iodosulfuron-methyl-sodium in drinking and surface water.
Steps:
-
Sample Preparation:
-
Take 1000 mL of the water sample.
-
Adjust the pH to 2.5 using 2N phosphoric acid.
-
For surface water, filter the sample through a glass microfibre filter followed by a 0.45 µm cellulose nitrate filter.
-
-
Solid Phase Extraction (SPE):
-
Condition a 500 mg C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the prepared water sample onto the conditioned C18 cartridge at a flow rate of approximately 20 mL/min.
-
After the entire sample has passed through, wash the cartridge with 200 mL of Millipore water.
-
Dry the cartridge by sucking air through it for about 5 minutes.
-
Elute the Iodosulfuron-methyl-sodium from the cartridge with 5 mL of methanol.
-
-
Final Solution Preparation and Analysis:
-
Collect the eluate in a suitable flask.
-
Evaporate the eluate to dryness using a vacuum rotary evaporator with a water bath temperature of approximately 50°C.
-
Reconstitute the residue in a known volume of acetonitrile/water (1:1, v/v).
-
The sample is now ready for injection into the HPLC system with UV detection for quantification.
-
Protocol 2: Outline of Analytical Method for Iodosulfuron-methyl in Agricultural Products by LC-MS [10]
This protocol provides a general outline for the extraction and cleanup of Iodosulfuron-methyl from agricultural product samples for LC-MS analysis.
-
Extraction:
-
Extract the sample with acetone.
-
Transfer the extract into ethyl acetate (B1210297) under acidic conditions.
-
-
Liquid-Liquid Partitioning:
-
Perform a back-extraction with dipotassium (B57713) hydrogen phosphate.
-
Transfer the aqueous phase back into ethyl acetate under acidic conditions.
-
-
Cleanup:
-
Clean up the extract using an acid alumina (B75360) cartridge.
-
Further clean up the eluate using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
-
-
Analysis:
-
Quantify and confirm the presence of Iodosulfuron-methyl using LC-MS.
-
References
- 1. zefsci.com [zefsci.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. arborassays.com [arborassays.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Iodosulfuron Methyl Ester-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Iodosulfuron Methyl ester-d3, with a specific focus on ion suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting components from the sample matrix.[1] This phenomenon can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It is a significant challenge in mass spectrometry-based methods as it can lead to an underestimation of the analyte concentration.[2]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer.[1] Common sources of interference include salts, endogenous compounds from the sample matrix (e.g., lipids, proteins), and exogenous substances introduced during sample preparation.[3] For sulfonylurea herbicides like Iodosulfuron Methyl, complex matrices such as soil, wheat, and honey can introduce a significant number of interfering compounds.[1][4]
Q3: How can I detect and evaluate ion suppression for this compound?
A3: A common method to assess ion suppression is to compare the signal response of this compound in a pure solvent to its response in a sample matrix where no analyte is present (a post-extraction spike). A significant decrease in signal in the matrix indicates ion suppression. Another technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the LC eluent after the analytical column. A dip in the signal when a blank matrix extract is injected indicates the retention time at which ion-suppressing components are eluting.
Q4: Is this compound, as a deuterated internal standard, also affected by ion suppression?
A4: Yes, stable isotope-labeled internal standards like this compound are also susceptible to ion suppression. The key advantage of using a deuterated internal standard is that it will experience similar ion suppression effects as the unlabeled analyte (Iodosulfuron Methyl) because they co-elute and have nearly identical physicochemical properties. By monitoring the ratio of the analyte to the internal standard, accurate quantification can still be achieved despite signal suppression.
Troubleshooting Guide: Ion Suppression in this compound Analysis
This guide provides a systematic approach to troubleshooting and mitigating ion suppression effects for this compound.
Problem: Low or Inconsistent Signal for this compound
Possible Cause 1: Matrix Effects
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment by adding a known amount of this compound to a blank matrix extract and compare the signal to a standard in pure solvent. A significantly lower signal in the matrix confirms ion suppression.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. For sulfonylurea herbicides in complex matrices, methods like Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol have been shown to be effective.[1][5]
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different analytical column to separate the this compound peak from the interfering matrix components.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing ion suppression.[2] However, this may also decrease the sensitivity for the target analyte.
-
Possible Cause 2: Suboptimal MS Parameters
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for this compound.
-
Verify MRM Transitions: Ensure that the correct precursor and product ion masses are being monitored for this compound.
-
Possible Cause 3: Analyte Degradation
-
Troubleshooting Steps:
-
Check Sample Stability: Sulfonylurea herbicides can be susceptible to degradation depending on the pH and storage conditions of the sample and extracts. Ensure samples are stored properly and analyzed within a reasonable timeframe.
-
Evaluate Extraction Conditions: Harsh extraction conditions (e.g., extreme pH, high temperatures) could potentially degrade the analyte.
-
Experimental Protocols
Protocol 1: Extraction of Iodosulfuron Methyl from Soil
This protocol is adapted from a method for the determination of sulfonylurea residues in soil.[3][6]
-
Extraction:
-
Weigh 50 g of homogenized soil into a centrifuge tube.
-
Add 100 mL of an extraction solution of acetonitrile/triethylamine (0.02 mol/L) in a 4:1 (v/v) ratio.
-
Shake vigorously for 20 minutes.
-
Centrifuge the sample and collect the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness using a rotary evaporator.
-
Reconstitute the residue in water acidified with formic acid (0.01 mol/L).
-
-
Liquid-Liquid Extraction (LLE):
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) containing 0.01 mol/L formic acid.
-
Combine the organic phases and evaporate to dryness.
-
-
Final Solution:
-
Dissolve the final residue in an appropriate volume of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general approach for the extraction of sulfonylurea herbicides from water.[7]
-
Sample Preparation:
-
Adjust the pH of the water sample to 2.5 with phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
-
Sample Loading:
-
Pass the acidified water sample through the conditioned SPE cartridge.
-
-
Elution:
-
Elute the analytes from the cartridge with 5 mL of methanol.
-
-
Final Solution:
-
Evaporate the eluate to dryness and reconstitute the residue in acetonitrile/water (1:1, v/v) for analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of Iodosulfuron Methyl and other sulfonylurea herbicides.
Table 1: Recovery and Limit of Quantification (LOQ) of Iodosulfuron Methyl in Soil [6]
| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.02 | 74 - 100 | 4 - 20 |
| 0.05 | 74 - 100 | 4 - 20 |
| 0.5 | 74 - 100 | 4 - 20 |
| LOQ | \multicolumn{2}{c | }{0.02 µg/kg} |
Table 2: LC-MS/MS Parameters for Iodosulfuron Methyl [8]
| Parameter | Value |
| Precursor Ion (m/z) | 508.1 |
| Product Ion 1 (m/z) | 167.1 |
| Collision Energy 1 (eV) | 25 |
| Product Ion 2 (m/z) | 141.1 |
| Collision Energy 2 (eV) | 25 |
| Cone Voltage (V) | 31 |
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Key strategies to mitigate ion suppression effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. mdpi.com [mdpi.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Navigating In-Source Fragmentation of Iodosulfuron Methyl Ester-d3: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – December 6, 2025 – To support researchers, scientists, and drug development professionals in their analytical endeavors, a comprehensive technical support center is now available to address the challenges associated with the in-source fragmentation of Iodosulfuron Methyl ester-d3. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable results in mass spectrometry-based analyses.
This compound is a deuterated analog of the sulfonylurea herbicide Iodosulfuron-methyl. Its use as an internal standard in analytical chemistry is crucial for the accurate quantification of the parent compound in various matrices. However, like many complex molecules, it is susceptible to in-source fragmentation (ISF) during mass spectrometric analysis, a phenomenon that can complicate data interpretation and affect quantitative accuracy. ISF is the fragmentation of an ion within the ion source of a mass spectrometer prior to mass analysis.[1] This guide provides a framework for identifying and mitigating this issue.
Predicted In-Source Fragmentation of this compound
The sulfonylurea bridge is the most labile part of the this compound molecule and is prone to cleavage under the energetic conditions of the ion source. The primary fragmentation pathway involves the scission of this bridge, leading to two main fragment ions.
| Fragment Description | Predicted m/z | Chemical Formula |
| [M+H]⁺ | 511.00 | [C₁₄H₁₂D₃IN₅O₆S]⁺ |
| 4-Iodo-2-(methoxycarbonyl)benzenesulfonamide ion | 341.94 | [C₈H₈INO₄S]⁺ |
| 2-Amino-4-(methoxy-d3)-6-methyl-1,3,5-triazine ion | 158.08 | [C₅H₅D₃N₄O]⁺ |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Troubleshooting In-Source Fragmentation
This section addresses common issues encountered during the analysis of this compound and provides practical solutions.
FAQs
Q1: I am not observing the expected [M+H]⁺ ion for this compound, or it is very low in intensity. What is the likely cause?
A1: The absence or low intensity of the molecular ion peak is a strong indicator of in-source fragmentation. The energy in the ion source is likely causing the this compound to break apart before it can be detected. You may be observing the fragment ions with m/z 341.94 and 158.08 instead.
Q2: How can I reduce or control the in-source fragmentation of my analyte?
A2: Several instrumental parameters can be adjusted to minimize ISF:
-
Source Temperature: Higher source temperatures can increase the internal energy of the ions, leading to fragmentation. Try reducing the source temperature incrementally.[1]
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region to the mass analyzer. A lower cone voltage will result in "softer" ionization conditions and less fragmentation.[1]
-
Mobile Phase Composition: While less common for inducing ISF of this nature, the mobile phase can sometimes play a role. Ensure your mobile phase is properly prepared and consider if any components could be contributing to instability.
Q3: I see peaks at m/z 341.94 and 158.08. What do these represent?
A3: These are the predicted primary fragment ions of this compound resulting from the cleavage of the sulfonylurea bridge. The peak at m/z 341.94 corresponds to the iodinated benzene (B151609) sulfonamide portion, and the peak at m/z 158.08 corresponds to the deuterated triazine portion of the molecule.
Q4: Can I still quantify my analyte if in-source fragmentation is occurring?
A4: Yes, it is possible to use the fragment ions for quantification, particularly in a multiple reaction monitoring (MRM) experiment on a tandem mass spectrometer. You would select the precursor ion (even if its intensity is low) and one or both of the fragment ions as product ions. However, for the most accurate quantification, it is generally preferable to minimize in-source fragmentation and use the molecular ion as the precursor.
Q5: Could the fragmentation be happening somewhere other than the ion source?
A5: While in-source fragmentation is the most common cause for the issues described, fragmentation can also occur in the collision cell of a tandem mass spectrometer (collision-induced dissociation or CID). However, if you are operating in full scan mode on a single quadrupole instrument, the fragmentation is almost certainly occurring in the source.
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound with a focus on minimizing in-source fragmentation. Optimization may be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: Start at a lower temperature (e.g., 100 °C) and increase only if necessary for desolvation.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Voltage: Start with a low value (e.g., 20 V) and optimize by observing the intensity of the [M+H]⁺ ion versus the fragment ions.
-
Mass Range: Scan from m/z 100 to 600.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed in-source fragmentation of this compound.
Caption: Proposed in-source fragmentation pathway of this compound.
By understanding the principles of in-source fragmentation and systematically optimizing instrumental parameters, researchers can achieve more reliable and accurate results in the analysis of this compound. This technical guide serves as a valuable resource to navigate and troubleshoot these common analytical challenges.
References
Validation & Comparative
A Comparative Guide to Iodosulfuron Analysis: Method Validation with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the sulfonylurea herbicide Iodosulfuron, the choice of analytical methodology is critical. This guide provides a detailed comparison of two robust analytical approaches: a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using matrix-matched external calibration and an enhanced method employing a deuterated internal standard for isotope dilution mass spectrometry. This comparison is supported by experimental data from published studies and established principles of analytical chemistry to guide the selection of the most appropriate method for specific research needs.
The Critical Role of the Internal Standard
In quantitative analysis, particularly with complex matrices encountered in environmental and biological samples, the use of an internal standard (IS) is paramount for achieving high accuracy and precision. An ideal IS mimics the chemical and physical properties of the analyte, allowing it to compensate for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled (e.g., deuterated) internal standard is considered the gold standard in mass spectrometry as it co-elutes with the analyte and experiences identical ionization efficiency and potential matrix effects, providing the most effective correction.[1][2][3]
Experimental Protocols
Method 1: Analysis of Iodosulfuron in Soil by LC-MS/MS with Matrix-Matched External Calibration
This method is based on established and validated procedures for the analysis of Iodosulfuron in complex matrices like soil.[4]
1. Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724)/0.02 M triethylamine (B128534) (4:1, v/v).
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of water acidified with 0.01 M formic acid.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for Iodosulfuron for quantification and confirmation.
4. Calibration:
-
Prepare a series of matrix-matched calibration standards by spiking blank soil extract with known concentrations of Iodosulfuron standard.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2 (Proposed): Analysis of Iodosulfuron by LC-MS/MS with a Deuterated Internal Standard
This proposed method adapts a recent, highly relevant analytical procedure[5] with the inclusion of a commercially available deuterated internal standard, Iodosulfuron-methyl-d3, to enhance accuracy and precision.
1. Sample Preparation and Extraction:
-
Weigh 5 g of the sample into a 50 mL centrifuge tube.
-
Add a known and constant amount of Iodosulfuron-methyl-d3 solution to each sample, blank, and calibration standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add salts (e.g., MgSO4 and NaCl) for QuEChERS-style extraction to induce phase separation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the acetonitrile (upper) layer.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 1 minute and centrifuge.
-
Take the supernatant, evaporate to near dryness, and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC and MS conditions would be similar to Method 1, with optimization for the specific matrix.
-
MRM Transitions: Monitor transitions for both Iodosulfuron and Iodosulfuron-methyl-d3.
4. Calibration:
-
Prepare a series of calibration standards in a suitable solvent containing a constant concentration of Iodosulfuron-methyl-d3.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for the existing method using matrix-matched calibration and the expected performance of the proposed method with a deuterated internal standard.
Table 1: Performance of Iodosulfuron Analysis with Matrix-Matched External Calibration
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | ≥ 0.99 | [4] |
| Accuracy (Recovery) | 74% - 104% | [4][6][7] |
| Precision (RSD) | 4% - 20% | [4] |
| Limit of Quantification (LOQ) | 0.02 µg/kg (soil) | [4] |
| 0.1 µg/L (water) | [6] |
Table 2: Expected Performance of Iodosulfuron Analysis with a Deuterated Internal Standard
| Validation Parameter | Expected Performance | Rationale |
| Linearity (R²) | ≥ 0.999 | Improved linearity due to correction for injection variability. |
| Accuracy (Recovery) | 90% - 110% | More consistent recoveries across different matrices due to effective correction for matrix effects and extraction losses.[8] |
| Precision (RSD) | < 10% | Significant improvement in precision as the internal standard corrects for random errors throughout the analytical process. |
| Limit of Quantification (LOQ) | Similar or slightly improved | While not directly lowering the instrument's detection limit, improved signal-to-noise at low concentrations can lead to a more robust LOQ. |
Visualizing the Workflow and Rationale
The use of a deuterated internal standard fundamentally improves the reliability of the analytical workflow. The following diagrams illustrate the experimental process and the logical advantages of this approach.
Caption: Workflow for Iodosulfuron analysis using a deuterated internal standard.
Caption: Rationale for using a deuterated internal standard to correct errors.
Objective Comparison and Recommendations
External/Matrix-Matched Calibration: This is a valid and widely used approach. When dealing with a consistent matrix, matrix-matched calibration can provide reliable results by compensating for matrix-induced signal suppression or enhancement. However, its accuracy is compromised if the matrix of the unknown samples differs significantly from that of the calibration standards. Furthermore, it cannot correct for analyte losses during multi-step sample preparation procedures or for variations in injection volume.[4][6][7]
Deuterated Internal Standard (Isotope Dilution): This method offers superior accuracy and precision. By adding the deuterated standard at the very beginning of the sample preparation process, it acts as a chemical mimic for the native Iodosulfuron. Any losses during extraction, clean-up, or inconsistencies in injection volume or instrument response will affect both the analyte and the internal standard equally.[9][10] The ratio of their signals, which is used for quantification, therefore remains constant and unaffected by these sources of error. This makes the method significantly more robust, especially when analyzing samples from diverse and complex matrices.
Recommendations:
-
For routine analysis of a large number of samples with a well-characterized and consistent matrix, the matrix-matched external calibration method can be a cost-effective and suitable choice.
-
For research and development, analysis of valuable or non-routine samples, or when the highest level of accuracy and precision is required, the deuterated internal standard method is strongly recommended. It provides more reliable and defensible data, particularly when dealing with variable and complex matrices, which is often the case in environmental monitoring, food safety, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. shimadzu.nl [shimadzu.nl]
- 9. osti.gov [osti.gov]
- 10. imreblank.ch [imreblank.ch]
A Comparative Guide to the Quantification of Iodosulfuron Methyl Ester-d3: Linearity, LOD, and LOQ
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of the analytical performance parameters—linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)—for the quantification of Iodosulfuron Methyl ester. While direct quantification data for its deuterated analog, Iodosulfuron Methyl ester-d3, is not extensively published due to its primary role as an internal standard, this guide will establish expected performance based on the non-deuterated compound and general principles of analytical method validation using isotopically labeled standards.
The use of a deuterated internal standard like this compound is a gold standard in quantitative mass spectrometry.[1] It is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, which corrects for variations and matrix effects, leading to more accurate and precise results.[1][2][3]
Comparative Performance Data
The following table summarizes the linearity, LOD, and LOQ data for the quantification of Iodosulfuron Methyl ester in various matrices. These values provide a strong benchmark for the expected performance of an analytical method for this compound, as the physicochemical properties are nearly identical.
| Parameter | Matrix | Method | Linearity Range | r² | LOD | LOQ |
| Iodosulfuron Methyl ester | Surface Water | HPLC/UV | 0.1 - 2.0 µg/mL | >0.99 | Not Reported | 0.1 µg/L[4] |
| Iodosulfuron Methyl ester | Soil | LC-MS/MS | 0.1 - 5 ng/mL | >0.99 | Not Reported | 0.02 µg/kg[5] |
| Iodosulfuron Methyl ester | Water | HPLC | 2.50 - 50.0 µmol/L | >0.99 | Not Reported | 2.50 µmol/L |
| Iodosulfuron Methyl ester | Wheat Grain | GC-MSD | Not Reported | Not Reported | Not Reported | 0.01 mg/kg[6] |
| Iodosulfuron Methyl ester | Wheat Straw | GC-MSD | Not Reported | Not Reported | Not Reported | 0.05 mg/kg[6] |
Note: The performance of a method for this compound is expected to be very similar to the data presented for the non-deuterated analog when using the same analytical technique. The primary difference would be the mass-to-charge ratio (m/z) monitored in a mass spectrometry-based method.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the quantification of Iodosulfuron Methyl ester, which would be adapted for the quantification of its deuterated analog.
Protocol 1: Quantification of Iodosulfuron Methyl ester in Water by LC-MS/MS
This protocol is based on established methods for analyzing sulfonylurea herbicides in aqueous samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (500 mg) by passing 6 mL of methanol (B129727) followed by 6 mL of deionized water.
-
Acidify the water sample (250 mL) to a pH of 3.0 with phosphoric acid.
-
Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge with 6 mL of deionized water.
-
Elute the analyte with 3 mL of methanol.
-
The resulting eluate is then ready for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Iodosulfuron Methyl ester.
-
Monitoring: Multiple Reaction Monitoring (MRM) would be used. For this compound, the precursor and product ion m/z values would be shifted by +3 compared to the non-deuterated analog.
-
Protocol 2: Quantification of Iodosulfuron Methyl ester in Soil by LC-MS/MS
This protocol outlines a method for the extraction and analysis of Iodosulfuron Methyl ester from soil samples.
1. Sample Extraction
-
To a 50 g soil sample, add an extraction solution of acetonitrile (B52724) and 0.02 mol/L triethylamine (B128534) (4:1, v/v).
-
Shake vigorously for an appropriate time (e.g., 30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in water acidified with 0.01 mol/L formic acid.[5]
2. Liquid-Liquid Extraction Cleanup
-
Perform a liquid-liquid extraction of the reconstituted residue with ethyl acetate (B1210297) containing 0.01 mol/L formic acid.
-
Collect the ethyl acetate phase and evaporate to dryness.
-
Reconstitute the final residue in a suitable solvent for LC-MS/MS analysis.[5]
3. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient to optimize separation from matrix components.
Workflow for Method Validation
The determination of linearity, LOD, and LOQ are critical steps in validating an analytical method. The following diagram illustrates a typical workflow for these validation experiments.
Caption: Workflow for Determining Linearity, LOD, and LOQ.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Recovery of Iodosulfuron Methyl ester-d3 in Diverse Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recovery studies for Iodosulfuron Methyl ester-d3, a crucial internal standard in the analysis of the sulfonylurea herbicide, Iodosulfuron Methyl. Given the limited direct public data on the deuterated form, this guide utilizes recovery data for the parent compound, Iodosulfuron Methyl ester sodium, as a scientifically accepted proxy due to their near-identical chemical behavior during extraction and analysis. The data presented herein is compiled from various validation studies to offer a comparative overview of method performance across different environmental and agricultural matrices.
Quantitative Data Summary
The following tables summarize the recovery of Iodosulfuron Methyl ester sodium in water, soil, and wheat matrices using various analytical methodologies. These values are indicative of the expected recovery for this compound when used as an internal standard.
Table 1: Recovery in Water Matrices
| Matrix | Extraction Method | Analytical Method | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Surface Water | Solid-Phase Extraction (SPE) with NH2 / C18 cartridge | HPLC/UV | 0.1 µg/L | 92 | up to 9 |
| Surface Water | Solid-Phase Extraction (SPE) with NH2 / C18 cartridge | HPLC/UV | 1.0 µg/L | 103 | up to 9 |
| Drinking Water | Solid-Phase Extraction (SPE) with C18 cartridge | HPLC/UV | 0.1 µg/L | 79 | up to 9 |
| Drinking Water | Solid-Phase Extraction (SPE) with C18 cartridge | HPLC/UV | 1.0 µg/L | 92 | up to 9 |
| Ground and Surface Water | Not Specified | HPLC | 2.50–50.0 µmol/L | 99–104 | ≤ 0.3 |
Table 2: Recovery in Soil Matrices
| Matrix | Extraction Method | Analytical Method | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Loamy Sand Soil | Acetonitrile (B52724)/Triethylamine Extraction & Liquid-Liquid Cleanup | LC-MS/MS | 0.02 µg/kg | 74 - 100 | 4 - 20 |
| Silty Loam Soil | Acetonitrile/Triethylamine Extraction & Liquid-Liquid Cleanup | LC-MS/MS | 0.05 µg/kg | 74 - 100 | 4 - 20 |
| Loamy Sand Soil | Acetonitrile/Triethylamine Extraction & Liquid-Liquid Cleanup | LC-MS/MS | 0.5 µg/kg | 74 - 100 | 4 - 20 |
Table 3: Recovery in Agricultural Matrices (Wheat)
| Matrix | Extraction Method | Analytical Method | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Plant | QuEChERS | LC-MS/MS | Not Specified | 87 - 119 | 3 - 9 |
| Wheat Grain | QuEChERS | LC-MS/MS | Not Specified | 75 - 97 | 3 - 9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols offer a basis for replicating the studies and for developing and validating new analytical methods.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a composite based on validated methods for the analysis of Iodosulfuron-methyl-sodium in water.
-
Sample Preparation:
-
Acidify the water sample (typically 500 mL) to pH 2.5 with phosphoric acid.
-
For surface water, filter the sample through a glass microfiber filter and a 0.45 µm cellulose (B213188) nitrate (B79036) filter.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (for drinking water) or a combination NH2 / C18 cartridge (for surface water) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass the prepared water sample through the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with a small volume of deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
-
Elution:
-
For drinking water (C18 cartridge), elute the analyte with 5 mL of methanol.
-
For surface water (NH2 / C18 cartridge), elute with 15 mL of a methanol/water (60:40, v/v) mixture.
-
-
Post-Elution and Analysis:
-
Evaporate the eluate to dryness using a rotary evaporator.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water, 1:1, v/v).
-
Analyze the final solution by HPLC/UV or LC-MS/MS.
-
QuEChERS Method for Wheat Samples
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Homogenization:
-
Homogenize a representative sample of wheat grain or plant material.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of water (if the sample is dry) and the this compound internal standard.
-
Add 10-15 mL of acetonitrile (often acidified with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate (B86663), sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous magnesium sulfate (to remove residual water). C18 sorbent may also be included to remove non-polar interferences.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
Take the cleaned-up supernatant for direct analysis by LC-MS/MS.
-
Visualizations
Experimental Workflow for this compound Recovery Study
Caption: Experimental workflow for a typical recovery study of this compound.
Comparison of Extraction Methodologies
Caption: Comparison of common extraction methods for pesticide residue analysis.
A Comparative Analysis of Iodosulfuron Methyl ester-d3 and ¹³C-Iodosulfuron as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise field of quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is critical to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the analyte of interest throughout sample preparation and analysis. This guide provides a detailed comparison of two common types of SIL internal standards for the herbicide Iodosulfuron: the deuterated Iodosulfuron Methyl ester-d3 and the carbon-13 labeled ¹³C-Iodosulfuron.
Data Presentation: A Comparative Overview
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact analytical performance. The following table summarizes the expected key differences based on the isotopic label.
| Performance Parameter | This compound (Deuterated) | ¹³C-Iodosulfuron (Carbon-13 Labeled) | Rationale and Expected Impact |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte. | Expected to co-elute perfectly with the unlabeled analyte. | The C-²H bond is slightly weaker than the C-¹H bond, which can lead to separation in chromatography. Perfect co-elution, as expected with ¹³C-Iodosulfuron, provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) with protons from the solvent, especially under certain pH or temperature conditions. | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable quantification. |
| Correction for Matrix Effects | The potential for a chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | For complex matrices often encountered in environmental and biological samples, the superior ability of ¹³C-Iodosulfuron to correct for matrix effects is a significant advantage. |
| Accuracy and Precision | Can potentially lead to inaccuracies if the chromatographic shift is significant and not properly accounted for. | Generally demonstrates improved accuracy and precision due to closer physicochemical properties to the analyte. | The superior co-elution and isotopic stability of ¹³C-labeled standards typically result in more reliable and reproducible quantification. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to a more complex synthesis process. | For routine analyses with well-established methods and minimal matrix effects, a deuterated standard may be a cost-effective option. However, for complex assays where the highest accuracy is critical, the initial higher cost of a ¹³C standard can be justified by the enhanced data quality and reliability. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Iodosulfuron-methyl in a water sample using a stable isotope-labeled internal standard, based on established LC-MS/MS methodologies.
1. Objective: To quantify the concentration of Iodosulfuron-methyl in a water sample using the stable isotope dilution method with either this compound or ¹³C-Iodosulfuron as an internal standard.
2. Materials and Reagents:
-
Iodosulfuron-methyl analytical standard
-
This compound or ¹³C-Iodosulfuron internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Sample Preparation:
-
A 100 mL water sample is collected.
-
The internal standard (this compound or ¹³C-Iodosulfuron) is added to the sample at a known concentration.
-
The sample is acidified to pH 3 with formic acid.
-
The sample is passed through a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with ultrapure water to remove interfering substances.
-
Iodosulfuron-methyl and the internal standard are eluted from the cartridge with acetonitrile.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient is used to separate Iodosulfuron-methyl from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Iodosulfuron-methyl (Analyte): Precursor ion > Product ion (e.g., m/z 508.0 > 167.1).
-
This compound (IS): Precursor ion > Product ion (e.g., m/z 511.0 > 170.1).
-
¹³C-Iodosulfuron (IS): Precursor ion > Product ion (e.g., m/z [M+n]+ > corresponding product ion, where n is the number of ¹³C atoms).
-
-
5. Quantification: The concentration of Iodosulfuron-methyl is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Iodosulfuron-methyl.
Caption: Expected chromatographic behavior of deuterated vs. ¹³C-labeled standards.
Conclusion
While this compound can be a suitable internal standard for certain applications, particularly when cost is a primary consideration, ¹³C-Iodosulfuron is expected to offer superior performance for robust and accurate quantitative analysis. Its key advantages lie in perfect co-elution with the analyte and greater isotopic stability, which lead to more effective correction for matrix effects and ultimately, more reliable and defensible data. For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a scientifically sound decision.
A Comparative Guide to Analytical Methods for Iodosulfuron Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Iodosulfuron, a widely used sulfonylurea herbicide. While a formal inter-laboratory study dedicated to Iodosulfuron analysis is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer insights into the performance of common analytical techniques. The information presented is intended to assist researchers in selecting and implementing appropriate analytical methods for their specific needs.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Iodosulfuron in water and soil matrices, as reported in various studies.
| Performance Parameter | HPLC (Water Matrix)[1][2] | LC-MS/MS (Water Matrix)[3] | LC-MS/MS (Soil Matrix)[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Not explicitly stated |
| Concentration Range | 2.50–50.0 µmol L⁻¹ | 5 to 500 ng mL⁻¹ | Not explicitly stated |
| Repeatability (RSD) | ≤ 0.3% | < 5% (intra-day) | Not explicitly stated |
| Reproducibility (RSD) | 0.7% (within-laboratory) | < 5% (inter-day) | Not explicitly stated |
| Recovery | 99–104% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 8.3 mg/kg | 1.5–3.0 ng mL⁻¹ | Not explicitly stated |
| Limit of Quantification (LOQ) | 25 mg/kg | 5.0–10.0 ng mL⁻¹ | 0.2 µg kg⁻¹[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Iodosulfuron in Water
This method is suitable for the quantification of Iodosulfuron-methyl-sodium in surface and groundwater samples.[1][2]
a) Sample Preparation: Water samples are filtered through a 0.45 µm membrane filter prior to analysis to remove any particulate matter.
b) Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm i.d., 3 µm particle size).[5]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water acidified with formic acid to pH 2.8.[5]
-
Flow Rate: 0.4 mL·min⁻¹.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at a wavelength optimized for Iodosulfuron.
c) Validation Parameters: The method was validated for selectivity, detection and quantification limits, linearity, trueness, and precision.[1][2] Recoveries were reported to be in the range of 99-104%, with a repeatability of ≤ 0.3% and a within-laboratory reproducibility of 0.7%.[1][2] The measurement uncertainty was evaluated to be 4.0% with a 95% confidence level.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Iodosulfuron in Water
This method offers high sensitivity and selectivity for the determination of Iodosulfuron and its metabolites in water samples.[3]
a) Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (1 g, 6 mL) with 6 mL of methanol (B129727) followed by 6 mL of water.[3]
-
Load 3 mL of the water sample onto the cartridge.[3]
-
Wash the cartridge with 6 mL of water.[3]
-
Elute the analytes with 3 mL of methanol.[3]
-
Filter the eluate through a syringe filter before LC-MS/MS analysis.[3]
b) Instrumentation and Conditions:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient program with appropriate solvents (e.g., acetonitrile and water with additives).
-
Ionization Mode: Electrospray ionization in positive mode.[3]
-
MS Operating Parameters:
c) Validation Parameters: The method demonstrated good linearity with a coefficient of determination (R²) of ≥ 0.999 over a concentration range of 5 to 500 ng mL⁻¹.[3] The limit of detection (LOD) was between 1.5–3.0 ng mL⁻¹, and the limit of quantification (LOQ) was between 5.0–10.0 ng mL⁻¹.[3] Both intra-day and inter-day precision were reported to be less than 5% RSD.[3]
The Importance of Inter-laboratory Studies
While the data presented here are derived from robust single-laboratory validations, true method reproducibility can only be assessed through inter-laboratory studies, also known as proficiency testing.[6] In such studies, a central organizer distributes homogeneous and stable samples to multiple participating laboratories for analysis. The results are then statistically analyzed to evaluate the overall performance of the analytical method across different laboratories, providing a measure of its reproducibility.
The following diagram illustrates a typical workflow for an inter-laboratory study.
Caption: Workflow of a typical inter-laboratory study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fapas.com [fapas.com]
A Comparative Guide to Measurement Uncertainty in Iodosulfuron Quantification
For researchers and professionals in drug development and environmental science, accurate quantification of active compounds like the herbicide Iodosulfuron is paramount. This guide provides a comparative analysis of analytical methodologies, focusing on the critical aspect of measurement uncertainty. By presenting experimental data from validated methods, this document aims to assist in the selection of the most appropriate technique for specific research needs.
The following sections detail the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of Iodosulfuron, supported by experimental protocols and a breakdown of measurement uncertainty components.
Data Presentation: Performance Comparison
The performance of analytical methods is most effectively evaluated through key validation parameters. The tables below summarize the quantitative data for HPLC-UV and a modern Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method, the latter serving as a proxy for current LC-MS/MS capabilities for analyzing polar herbicides in water.
Table 1: Method Performance for Iodosulfuron-methyl-sodium (B134614) Quantification by HPLC-UV in Water
| Parameter | Result |
| Expanded Measurement Uncertainty (k=2, 95% confidence) | 4.0% [1][2] |
| Recovery | 99-104%[1][2] |
| Repeatability (RSDr) | ≤0.3%[1][2] |
| Within-Laboratory Reproducibility (RSDRw) | 0.7%[1][2] |
| Limit of Quantification (LOQ) | 2.50 µmol L⁻¹ |
| Analytical Technique | HPLC-UV |
| Matrix | Ground and Surface Water |
Table 2: General Method Performance for Polar Pesticide Quantification by LC-HRMS in Water
| Parameter | Result |
| Expanded Measurement Uncertainty (k=2, 95% confidence) | <50% [3] |
| Recovery | 61-111%[3] |
| Repeatability (RSDr) | <15%[3] |
| Intra-laboratory Reproducibility (RSDRw) | <15%[3] |
| Limit of Quantification (LOQ) | 1.7 - 90 ng L⁻¹[3] |
| Analytical Technique | LC-HRMS |
| Matrix | River and Sea Water |
Experimental Protocols
Detailed and standardized experimental procedures are the foundation of reliable and reproducible quantitative analysis. Below are the methodologies for the HPLC-UV and a general LC-MS/MS workflow for pesticide analysis.
Protocol 1: Iodosulfuron Quantification in Water by HPLC-UV
This method is designed for the separation and quantitative determination of iodosulfuron-methyl-sodium in water samples.
1. Sample Preparation:
-
Water samples (surface and ground water) are used directly for analysis.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and acidified water.
-
Column: A C18 reversed-phase column is typically used.
-
Flow Rate: Maintained at a constant rate (e.g., 1.0 mL/min).
-
Detection: UV detector set to the maximum absorbance wavelength for Iodosulfuron.
-
Quantification: Based on an external standard calibration curve prepared in the relevant matrix.
3. In-house Validation Parameters:
-
The method was validated for selectivity, detection and quantification limits, linearity, trueness (recovery), and precision (repeatability and within-laboratory reproducibility).[1][2]
-
Stability of iodosulfuron-methyl-sodium was also assessed as a function of temperature and time.[1][2]
Protocol 2: General Workflow for Pesticide Residue Analysis in Water by LC-MS/MS
This protocol outlines a common approach for the analysis of various pesticide residues, including polar herbicides like Iodosulfuron, in water matrices using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge Conditioning: SPE cartridges (e.g., Oasis HLB) are conditioned sequentially with methanol (B129727) and LC-MS grade water.[3]
-
Sample Loading: A defined volume of the water sample (e.g., 250 mL) is passed through the conditioned cartridge at a controlled flow rate.[3]
-
Washing: The cartridge is washed with ultrapure water to remove interferences.[3]
-
Elution: The retained analytes are eluted with a suitable organic solvent (e.g., methanol).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for injection.
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Chromatographic Separation: A suitable C18 or similar column with a gradient elution program using mobile phases like water and methanol/acetonitrile with additives (e.g., formic acid or ammonium (B1175870) formate).
-
MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or full scan/ddMS2 for high-resolution instruments, monitoring specific precursor-to-product ion transitions for each analyte.
-
Quantification: Typically performed using a matrix-matched calibration curve to compensate for matrix effects.[3]
Mandatory Visualizations
The following diagrams illustrate the key workflows in analytical measurement and uncertainty estimation.
References
A Researcher's Guide to Cross-Validation of Iodosulfuron Analytical Methods Across Different Instrumentation
For researchers, scientists, and professionals in drug development and environmental analysis, the ability to obtain consistent and reliable analytical results for compounds like the herbicide Iodosulfuron is paramount. When analytical methods are transferred between laboratories or performed on different instruments, a thorough cross-validation is essential to ensure data integrity and comparability. This guide provides a framework for comparing and cross-validating analytical methods for Iodosulfuron, focusing on two common instrumental techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide presents hypothetical yet representative experimental data to illustrate the comparison process. The methodologies and performance characteristics are based on established analytical practices for sulfonylurea herbicides.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters for the analysis of Iodosulfuron using two distinct analytical instruments. These parameters are critical for evaluating the suitability and comparability of the methods.
Table 1: Performance Characteristics of HPLC-UV Method for Iodosulfuron Analysis
| Parameter | Instrument A: HPLC-UV | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 92% - 99% | 80% - 120% |
| Precision (RSD %) | ||
| - Repeatability | < 5% | < 15% |
| - Intermediate Precision | < 8% | < 20% |
| Limit of Quantification (LOQ) | 10 µg/L | Defined by project needs |
| Specificity | No interference from blank matrix | No significant interfering peaks |
Table 2: Performance Characteristics of LC-MS/MS Method for Iodosulfuron Analysis
| Parameter | Instrument B: LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (Recovery %) | 95% - 104% | 80% - 120% |
| Precision (RSD %) | ||
| - Repeatability | < 3% | < 15% |
| - Intermediate Precision | < 6% | < 20% |
| Limit of Quantification (LOQ) | 0.1 µg/L | Defined by project needs |
| Specificity | Confirmed by MRM transitions | No significant interfering peaks |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of any successful cross-validation. Below are representative methodologies for the two instruments.
Method A: Iodosulfuron Analysis by HPLC-UV
-
Sample Preparation:
-
A 100 mL water sample is acidified to pH 3 with phosphoric acid.
-
The sample is passed through a conditioned C18 Solid Phase Extraction (SPE) cartridge.
-
The cartridge is washed with 5 mL of water.
-
Iodosulfuron is eluted with 5 mL of methanol.
-
The eluate is evaporated to dryness and reconstituted in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector (e.g., Agilent 1260 Infinity II)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Method B: Iodosulfuron Analysis by LC-MS/MS
-
Sample Preparation:
-
A 50 mL water sample is acidified to pH 3 with formic acid.
-
The sample is passed through a conditioned polymeric SPE cartridge.
-
The cartridge is washed with 5 mL of water.
-
Iodosulfuron is eluted with 5 mL of acetonitrile.
-
The eluate is evaporated to dryness and reconstituted in 1 mL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., Sciex Triple Quad™ 5500)
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 20% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for Iodosulfuron are monitored for quantification and confirmation.
-
Mandatory Visualizations
To better illustrate the processes involved in a cross-validation study, the following diagrams are provided.
Caption: General workflow for the analysis of Iodosulfuron.
Caption: Logical flow of a cross-validation study between two instruments.
Performance Showdown: Selecting the Optimal SPE Cartridge for Iodosulfuron Cleanup
For researchers and scientists engaged in the analysis of the sulfonylurea herbicide iodosulfuron, effective sample cleanup is paramount for accurate quantification and reliable results. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a balance of efficiency and selectivity. This guide provides a comparative overview of the performance of two commonly employed SPE cartridge types for iodosulfuron cleanup: traditional silica-based C18 cartridges and polymer-based divinylbenzene-N-vinylpyrrolidone copolymer cartridges.
Data Presentation: A Head-to-Head Comparison
The selection of an appropriate SPE sorbent is critical and depends on the analyte's properties and the sample matrix. Below is a summary of reported performance data for iodosulfuron cleanup using different cartridge types.
| SPE Cartridge Type | Analyte | Sample Matrix | Recovery Rate (%) | Reference |
| C18 (silica-based) | Iodosulfuron-methyl-sodium (B134614) | Water | 79 - 105 | [1] |
| Divinylbenzene-N-vinylpyrrolidone copolymer | Iodosulfuron methyl | Grains, legumes, nuts, seeds | Not specified | [2] |
Note: While specific recovery data for the divinylbenzene-N-vinylpyrrolidone copolymer cartridge for iodosulfuron was not available in the cited literature, this type of polymeric sorbent, such as Oasis HLB, is known for its ability to retain a wide range of compounds, making it suitable for multi-residue analysis[3][4].
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are essential for replicating and adapting cleanup methods. The following sections outline the procedures used for iodosulfuron cleanup with C18 and a polymer-based cartridge.
Method 1: C18 SPE Cartridge for Iodosulfuron-methyl-sodium in Water[1]
This method is suitable for the extraction and cleanup of iodosulfuron-methyl-sodium from aqueous samples.
1. Cartridge Conditioning:
-
Flush the C18 cartridge (1 g, 6 mL) with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of water.
2. Sample Loading:
-
Load 3 mL of the water sample (previously spiked with a standard mixture at 50 and 300 ng/mL concentrations) onto the cartridge.
3. Washing:
-
Wash the cartridge with 6 mL of water to remove polar interferences.
4. Elution:
-
Elute the retained iodosulfuron-methyl-sodium with 3 mL of methanol.
-
The eluate is then filtered and ready for analysis by RP-HPLC-MS/MS.
Method 2: Divinylbenzene-N-vinylpyrrolidone Copolymer SPE Cartridge for Iodosulfuron methyl in Various Matrices[2]
This protocol is designed for the cleanup of iodosulfuron methyl extracts from more complex matrices like grains, legumes, and seeds.
1. Initial Extraction:
-
Extract the sample with acetone.
-
Transfer the extract into ethyl acetate (B1210297) under acidic conditions.
-
Perform a back extraction with dipotassium (B57713) hydrogen phosphate.
-
Transfer the analyte back into ethyl acetate under acidic conditions.
2. SPE Cleanup:
-
The extract is first passed through an acid alumina (B75360) cartridge.
-
Subsequently, the eluate is cleaned up using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
3. Final Analysis:
-
The final eluate is quantified and confirmed using LC-MS.
Workflow Visualization
The following diagram illustrates the general experimental workflow for Solid Phase Extraction (SPE).
Caption: General workflow of the Solid Phase Extraction (SPE) process.
References
The Gold Standard: Enhancing Herbicide Analysis with Deuterated Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on the superior performance of deuterated standards in quantitative analysis.
In the precise world of analytical chemistry, particularly in the environmental and food safety sectors, the accurate quantification of herbicide residues is paramount. The complexity of matrices such as soil, water, and food can introduce significant variability and interference, leading to inaccurate results. The use of an appropriate internal standard is crucial to mitigate these challenges. This guide provides an objective comparison, supported by experimental data, between deuterated (stable isotope-labeled) internal standards and their non-deuterated counterparts, demonstrating the clear advantages of the former in herbicide analysis.
The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the target analyte. By substituting hydrogen atoms with deuterium, the molecule's mass increases without significantly altering its chemical behavior. This allows it to act as a perfect mimic throughout the analytical process, from sample extraction to detection by mass spectrometry (MS). This approach, known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for quantitative analysis.[1]
Performance Showdown: Deuterated vs. Non-Deuterated Standards
The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects, which are a major source of inaccuracy in LC-MS/MS analysis.[2] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. Since a deuterated standard co-elutes with the analyte and experiences the same ionization effects, the ratio of their signals remains constant, ensuring accurate quantification.[3]
Experimental data consistently demonstrates the superior performance of deuterated standards in terms of accuracy and precision. In a study on pesticide analysis in complex matrices, the use of deuterated internal standards significantly improved the accuracy and precision of the results. Without an internal standard, accuracy values differed by more than 60% for some quality controls, with a relative standard deviation (RSD) of over 50%. However, when a deuterated internal standard was used, the accuracy improved to within 25%, and the RSD dropped to under 20%.[2]
The following table summarizes the quantitative performance of analytical methods with and without the use of a deuterated internal standard, highlighting the improvements in accuracy (recovery) and precision (relative standard deviation).
| Parameter | Without Deuterated Standard | With Deuterated Standard | Key Advantages of Deuterated Standard |
| Accuracy (Recovery %) | Can differ by >60%[2] | 107% to 117% in fortified water samples[4] | More accurate quantification by compensating for analyte loss during sample preparation and matrix effects. |
| Precision (RSD % or %CV) | >50% in complex matrices[2] | <20% in complex matrices[2] | Improved reproducibility and reliability of results. |
| Matrix Effect | High susceptibility to ion suppression or enhancement. | Significantly reduced impact due to co-elution and similar ionization behavior. | Normalizes variations in signal intensity caused by matrix components.[3] |
| Linearity (R²) of Calibration Curve | Can be poor in complex matrices. | Typically >0.99[4] | Wider linear dynamic range and more reliable calibration. |
| Limit of Detection (LOD) | May be higher due to matrix interference. | As low as 2.5 ng/L for some herbicides in water.[4] | Enhanced sensitivity by reducing background noise and interference. |
Experimental Protocols: A Glimpse into the Methodology
The following provides a detailed methodology for the analysis of acidic herbicides in drinking water, a common application where deuterated standards are employed to ensure high accuracy and sensitivity.
Experimental Protocol: Analysis of Acidic Herbicides in Drinking Water by UPLC-MS/MS
1. Sample Preparation:
-
Water samples are collected from the source.
-
For direct injection, no sample preparation is required.[4]
-
A deuterated internal standard, such as 2,4-D-d3, is added to the sample at a known concentration.
2. UPLC Conditions:
-
System: ACQUITY UPLC I-Class[4]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[4]
-
Mobile Phase A: 0.5% Formic acid in water[4]
-
Mobile Phase B: 0.5% Formic acid in acetonitrile[4]
-
Gradient: 5-minute linear gradient from 5% to 95% of mobile phase B[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 100 µL[4]
3. MS/MS Conditions:
-
System: Xevo TQ-S Mass Spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI) negative[4]
-
Capillary Voltage: 2.0 kV[4]
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for each herbicide and the deuterated internal standard are monitored.
4. Data Analysis:
-
The concentration of each herbicide is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for herbicide analysis using a deuterated standard and the logical relationship highlighting its advantages.
Caption: Experimental workflow for herbicide analysis using a deuterated internal standard.
Caption: Logical diagram showing how deuterated standards overcome analytical challenges.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Iodosulfuron Methyl ester-d3
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Iodosulfuron Methyl ester-d3 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in safety and logistical best practices.
This compound, a deuterated analog of the sulfonylurea herbicide iodosulfuron-methyl, requires careful handling due to the ecotoxicity of its non-labeled counterpart. The primary guidance from safety data sheets for the closely related Iodosulfuron-methyl-sodium is that it is very toxic to aquatic life with long-lasting effects.[1] Therefore, disposal must be conducted in a manner that prevents environmental release.
Immediate Safety and Operational Plan
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Direct disposal into the sanitary sewer system or general trash is strictly prohibited. The chemical stability of iodosulfuron-methyl, particularly its slow degradation in neutral and slightly alkaline conditions, makes in-lab chemical neutralization prior to disposal a complex and unverified process for routine waste management.[2][3][4][5] The most appropriate and compliant method is to arrange for its collection by a licensed environmental waste management contractor.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound. The label should include the full chemical name, concentration, and any other components in the waste mixture.
-
Segregate waste containing this compound from other laboratory waste streams to avoid accidental reactions or contamination. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be securely sealed to prevent spills or the release of vapors.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and direct sunlight.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the waste contractor with a complete and accurate description of the waste, including the safety data sheet for the related compound, Iodosulfuron-methyl-sodium.
-
Follow all institutional and regulatory procedures for the handover of chemical waste.
-
Data Presentation: Hazard and Disposal Summary
The following table summarizes key information derived from the safety data sheets of the closely related compound, Iodosulfuron-methyl-sodium, and scientific literature on iodosulfuron-methyl's stability.
| Parameter | Information | Source |
| Primary Hazard | Very toxic to aquatic life with long-lasting effects. | [1][6] |
| Disposal Recommendation | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Prohibited Disposal Method | Do not discharge into drains or the environment. | [7] |
| Chemical Stability | Stable in neutral or slightly alkaline aqueous solutions in the dark. Half-life at pH 7 is >365 days. | [2] |
| Degradation Pathway | Susceptible to chemical hydrolysis under acidic conditions. Alkaline conditions can promote saponification (ester hydrolysis). | [2][8] |
Experimental Protocols
While in-lab degradation is not the recommended primary disposal route, understanding the chemical's stability is crucial. Research on the abiotic degradation of iodosulfuron-methyl-ester has shown that it is a relatively stable molecule.[2][3][4][5]
Alkaline Hydrolysis (Saponification):
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. turfcareaus.com.au [turfcareaus.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling Iodosulfuron Methyl ester-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Iodosulfuron Methyl ester-d3. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
The appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be worn over goggles for added protection, especially when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Skin and Body | Protective gloves and a lab coat or protective clothing | Nitrile or PVC gloves are recommended.[2] Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures. A buttoned lab coat should be worn to protect the skin and clothing. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood. For high airborne concentrations, a positive-pressure supplied air respirator may be required. |
| Footwear | Closed-toe shoes | Shoes should fully cover the feet. Do not wear sandals or other open-toed footwear in the laboratory. |
Operational and Disposal Plans
Proper handling and disposal are crucial for laboratory safety and environmental protection. Follow these step-by-step procedures for routine handling and in the event of a spill.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3]
-
Weighing and Transfer: When weighing the compound, do so in a fume hood on a tared weigh boat or paper. Use a spatula for transfers. Avoid creating dust.
-
In Solution: When working with this compound in solution, handle it with the same level of caution as the solid form. Avoid skin and eye contact.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place at room temperature.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Containment: For a powder spill, cover it with a plastic sheet or tarp to minimize spreading. For a liquid spill, use absorbent materials to contain it.
-
Cleanup: Wearing appropriate PPE, mechanically collect the spilled material and place it in a suitable, closed container for disposal.[3] Avoid creating dust. Clean the contaminated surface thoroughly.
-
Reporting: Report the spill to the appropriate safety officer.
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][4] Do not dispose of it in the regular trash or down the drain.[3]
Emergency First Aid Procedures
In the event of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
